4-Chloro-8-iodo-7-methylquinazoline
Description
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
4-chloro-8-iodo-7-methylquinazoline |
InChI |
InChI=1S/C9H6ClIN2/c1-5-2-3-6-8(7(5)11)12-4-13-9(6)10/h2-4H,1H3 |
InChI Key |
WFYMYRLSEROOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=N2)Cl)I |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Quinazoline Scaffold and the Emergence of a Novel Derivative
An In-Depth Technical Guide to 4-Chloro-8-iodo-7-methylquinazoline: Synthesis, Properties, and Potential Applications
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The therapeutic importance of quinazolines often stems from their ability to act as kinase inhibitors, with several FDA-approved drugs, such as gefitinib and erlotinib, featuring this core structure.[3] The substitution pattern on the quinazoline ring is crucial for its biological activity, and the introduction of different functional groups at various positions allows for the fine-tuning of its pharmacological profile.[3]
This guide focuses on a novel, and to our knowledge, not extensively reported derivative: 4-Chloro-8-iodo-7-methylquinazoline . The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of a diverse library of compounds. The iodo and methyl groups at the 8 and 7-positions, respectively, are expected to influence the molecule's steric and electronic properties, potentially leading to unique biological activities. This document serves as a technical resource for researchers and drug development professionals, providing a proposed synthesis, predicted properties, and a discussion of the potential applications of this promising new chemical entity.
Physicochemical Properties: A Comparative Analysis
| Property | 4-Chloro-8-iodoquinazoline | 4-Chloro-7-methylquinazoline | 4-Chloro-8-iodo-7-methylquinazoline (Predicted) |
| Molecular Formula | C₈H₄ClIN₂ | C₉H₇ClN₂ | C₉H₆ClIN₂ |
| Molecular Weight | 290.49 g/mol | 178.62 g/mol | 319.52 g/mol |
| Appearance | Likely a solid | Solid | Predicted to be a solid |
| Solubility | Moderately soluble in organic solvents | Soluble in organic solvents | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents. |
| LogP (Predicted) | 2.89 | 2.59 | ~3.5 - 4.0 |
Proposed Synthesis of 4-Chloro-8-iodo-7-methylquinazoline
The synthesis of 4-Chloro-8-iodo-7-methylquinazoline can be envisioned through a multi-step sequence starting from commercially available 2-amino-4-methylbenzoic acid. The proposed pathway involves the construction of the quinazolinone core, followed by regioselective iodination and subsequent chlorination.
Experimental Protocol
Step 1: Synthesis of 7-methylquinazolin-4(3H)-one
-
To a solution of 2-amino-4-methylbenzoic acid (1 equivalent) in formamide (10 equivalents), add a catalytic amount of formic acid.
-
Heat the reaction mixture at 160-180°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-methylquinazolin-4(3H)-one.
Causality: This reaction is a well-established method for the synthesis of the quinazolinone core.[4] Formamide serves as both a reactant and a solvent, providing the necessary carbon and nitrogen atoms to form the pyrimidine ring.
Step 2: Iodination of 7-methylquinazolin-4(3H)-one
-
Suspend 7-methylquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid.
-
Add N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide) portion-wise to the suspension at room temperature.[5]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 8-iodo-7-methylquinazolin-4(3H)-one.
Causality: Electrophilic aromatic substitution on the quinazolinone ring is directed by the existing substituents. The electron-donating methyl group and the ring nitrogen atoms will influence the position of iodination. While multiple isomers are possible, the 8-position is a likely site for substitution.
Step 3: Chlorination of 8-iodo-7-methylquinazolin-4(3H)-one
-
To a flask containing 8-iodo-7-methylquinazolin-4(3H)-one (1 equivalent), add an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under an inert atmosphere.[6]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, carefully remove the excess POCl₃ or SOCl₂ under reduced pressure.
-
Add the residue to ice-cold water or a biphasic mixture of ethyl acetate and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Chloro-8-iodo-7-methylquinazoline.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The conversion of the 4-oxo group to a 4-chloro group is a standard transformation in quinazoline chemistry, enabling subsequent nucleophilic substitution reactions.[6]
Reactivity and Potential for Derivatization
The 4-chloro substituent on the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr).[7][8] This reactivity provides a versatile platform for the synthesis of a wide array of 4-substituted quinazoline derivatives. The reaction typically proceeds readily with various nucleophiles, including amines, alcohols, and thiols, often under mild conditions.[8]
Predicted Spectroscopic Data
The structural elucidation of 4-Chloro-8-iodo-7-methylquinazoline will rely on a combination of spectroscopic techniques. Based on the analysis of its structural analogs, the following spectral characteristics are predicted.[9][10][11]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | s | 1H | H-2 |
| ~8.0 - 8.2 | d | 1H | H-5 |
| ~7.6 - 7.8 | d | 1H | H-6 |
| ~2.5 - 2.7 | s | 3H | -CH₃ |
Justification: The chemical shifts are estimated based on the additive effects of the substituents on the quinazoline ring. The protons on the benzene ring will be influenced by the electron-withdrawing effects of the chloro and iodo groups and the electron-donating effect of the methyl group.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C-4 |
| ~150 - 155 | C-2 |
| ~148 - 152 | C-8a |
| ~135 - 140 | C-7 |
| ~125 - 130 | C-5, C-6 |
| ~120 - 125 | C-4a |
| ~90 - 95 | C-8 |
| ~20 - 25 | -CH₃ |
Justification: The chemical shifts are predicted based on known values for substituted quinazolines. The carbon bearing the iodine (C-8) is expected to be significantly shielded.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 - 3100 | Aromatic C-H stretch |
| ~2920 - 2980 | Aliphatic C-H stretch |
| ~1550 - 1620 | C=N and C=C stretching vibrations |
| ~1000 - 1100 | C-Cl stretch |
Justification: The IR spectrum is expected to show characteristic bands for the aromatic and aliphatic C-H bonds, as well as the C=N and C=C bonds of the quinazoline ring and the C-Cl bond.
Potential Applications in Drug Discovery
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[12] The 4-chloro group in 4-Chloro-8-iodo-7-methylquinazoline makes it an ideal precursor for the synthesis of a library of 4-anilinoquinazoline derivatives through nucleophilic aromatic substitution with various anilines.
The substituents at the 7 and 8-positions can play a crucial role in modulating the potency and selectivity of these potential inhibitors. The methyl group at the 7-position and the iodo group at the 8-position could potentially interact with specific residues in the kinase domain, leading to enhanced binding affinity or a unique selectivity profile. Furthermore, the iodine atom can be utilized for further functionalization through cross-coupling reactions or for the introduction of a radiolabel for imaging studies.[13]
Safety and Handling
As with any halogenated heterocyclic compound, 4-Chloro-8-iodo-7-methylquinazoline should be handled with appropriate safety precautions. It is predicted to be a skin and eye irritant and may be harmful if swallowed or inhaled. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion and Future Directions
4-Chloro-8-iodo-7-methylquinazoline represents a novel and promising scaffold for the development of new therapeutic agents. While experimental data for this specific compound is currently lacking, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established methodologies in quinazoline chemistry. The predicted physicochemical and spectroscopic properties offer a valuable reference for researchers embarking on the synthesis and characterization of this molecule. The true potential of 4-Chloro-8-iodo-7-methylquinazoline lies in its utility as a versatile intermediate for the creation of diverse libraries of compounds, particularly for screening against various kinase targets in the pursuit of novel anticancer therapies. Future research should focus on the successful synthesis and full characterization of this compound, followed by the exploration of its derivatization and biological evaluation.
References
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine (TISCH): a high affinity and selective iodinated ligand for CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-8-iodo-7-methylquinazoline CAS number and identifiers
[1]
Executive Summary & Chemical Identity
4-Chloro-8-iodo-7-methylquinazoline is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors, specifically targeting the Raf kinase family (e.g., B-Raf). Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the C4-chloro group serves as a highly electrophilic site for nucleophilic aromatic substitution (SNAr), while the C8-iodo group provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira). The C7-methyl group modulates the electronic properties of the core and enhances hydrophobic interactions within the ATP-binding pocket of target kinases.
Physiochemical Profile
| Property | Specification |
| Chemical Name | 4-Chloro-8-iodo-7-methylquinazoline |
| CAS Number | Not widely indexed (Proprietary Intermediate) |
| Molecular Formula | C₉H₆ClIN₂ |
| Molecular Weight | 304.52 g/mol |
| Exact Mass | 303.926 |
| SMILES | CC1=C(I)C2=C(C=C1)N=CN=C2Cl |
| Appearance | Amorphous brown solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |
| MS (ESI) | [M+H]⁺ = 305 |
Synthetic Architecture
The synthesis of 4-chloro-8-iodo-7-methylquinazoline is a multi-step process that constructs the quinazoline core from a substituted benzoic acid precursor. The critical challenge is maintaining the integrity of the C8-iodo substituent during the cyclization and chlorination steps.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the convergent synthesis starting from 3-iodo-4-methyl-2-nitrobenzoic acid .
Figure 1: Step-wise synthesis of 4-chloro-8-iodo-7-methylquinazoline from nitrobenzoic acid precursor.
Detailed Experimental Protocol
This protocol is adapted from high-yield industrial methods described in patent literature for Raf kinase inhibitors [1].
Step 1: Preparation of 2-Amino-3-iodo-4-methylbenzoic Acid[1]
-
Reagents: Suspend 3-iodo-4-methyl-2-nitrobenzoic acid (1.0 eq) in ethanol (3.3 vol) and acetic acid (0.5 vol).
-
Reduction: Heat the mixture to 70°C. Add Iron powder (4.0 eq) in small portions to control the exotherm.
-
Reaction: Stir at 70°C for 3 hours until LCMS indicates complete reduction of the nitro group.
-
Workup: Cool to room temperature (RT), pour onto crushed ice, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Step 2: Cyclization to 8-Iodo-7-methylquinazolin-4(3H)-one
-
Reagents: Mix the crude anthranilic acid derivative from Step 1 with formamidine acetate (1.5 eq) in 2-methoxyethanol or ethanol.
-
Cyclization: Reflux the mixture (approx. 120°C) for 12–18 hours. The formamidine acts as the C2-carbon source, closing the pyrimidine ring.
-
Isolation: Cool the reaction. The product often precipitates. Filter, wash with cold ethanol, and dry.[1]
Step 3: Chlorination to 4-Chloro-8-iodo-7-methylquinazoline
-
Activation: Suspend 8-iodo-7-methylquinazolin-4(3H)-one (2.00 g, 6.99 mmol) in phosphorous oxychloride (POCl₃) (19.5 mL, 210 mmol).
-
Note: POCl₃ serves as both solvent and reagent.
-
-
Reaction: Heat at reflux (105°C) for 2 hours. The suspension will clear as the chlorination proceeds.
-
Workup (Critical Safety Step):
-
Cool the mixture. Remove excess POCl₃ under reduced pressure.[1]
-
Dissolve the residue in DCM (100 mL).
-
Cautiously wash with ice-cold water (300 mL) to quench residual phosphoryl chlorides. Exothermic reaction!
-
Dry the organic phase (Na₂SO₄) and concentrate to yield the product as an amorphous brown solid (Yield ~92%).
-
Reactivity & Functionalization Strategy
The core value of this scaffold is its orthogonal reactivity . The C4-chloro and C8-iodo positions react under distinct conditions, allowing for the sequential construction of complex libraries.
Reactivity Logic (DOT Visualization)
Figure 2: Orthogonal functionalization pathways. Path A is typically performed first to install the primary pharmacophore.
Key Reaction: C4-SNAr Displacement
The C4-position is highly activated due to the electron-deficient pyrimidine ring. Displacement with anilines is the standard first step in synthesizing Raf inhibitors.
-
Protocol: Mix 4-chloro-8-iodo-7-methylquinazoline (1.0 eq) with the desired amine (e.g., 5-aminoindan , 1.1 eq) in isopropyl alcohol (IPA).
-
Conditions: Microwave irradiation at 110°C for 10 minutes or reflux for 2–4 hours.
-
Outcome: The HCl salt of the product usually precipitates directly from the reaction mixture.
Applications in Drug Discovery
This compound is a specific intermediate for Type II Kinase Inhibitors targeting the Raf-MEK-ERK pathway [1].
Mechanism of Action
In the context of B-Raf inhibition:
-
Hinge Binding: The quinazoline N1/C2/N3 region (often modified at C4) interacts with the kinase hinge region (Glu501/Cys532 in B-Raf).
-
Hydrophobic Pocket: The 7-methyl group is positioned to fill a specific hydrophobic pocket, improving potency and selectivity over other kinases.
-
Allosteric Modulation: The 8-iodo group allows for the attachment of bulky aryl or heteroaryl groups that can extend into the "back pocket" or solvent-exposed regions, locking the kinase in an inactive conformation (DFG-out).
Handling & Safety Profile
As a halogenated heterocycle and an alkylating agent precursor, strict safety protocols are mandatory.
-
Hazards:
-
Corrosive/Irritant: The compound and its precursors (POCl₃) can cause severe skin and eye burns.
-
Sensitizer: Quinazolines are known skin sensitizers.
-
Reactive: Reacts violently with strong nucleophiles and oxidizing agents.
-
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the C4-chloride back to the quinazolinone.
-
Disposal: All halogenated waste must be segregated and disposed of via high-temperature incineration.
References
-
Vertex Pharmaceuticals Inc. (2006). Nitrogen-containing bicyclic heteroaryl compounds and methods of use. Patent WO2007076473A2 / CA2753405A1.
-
PubChem. (2024). 4-Chloro-8-iodoquinazoline (Analogous Scaffold Data). National Library of Medicine.
- Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazolines. Tetrahedron, 61(43), 10153-10202. (General Quinazoline Synthesis Review).
Targeting the MAPK Pathway: Synthetic Strategies for Quinazoline-Based B-Raf Inhibitor Intermediates
Executive Summary
The B-Raf kinase, specifically the V600E mutant , remains a critical oncogenic driver in melanoma and colorectal cancer. While first-generation inhibitors (e.g., Vemurafenib) revolutionized treatment, resistance mechanisms often reactivate the MAPK pathway. The quinazoline scaffold , historically privileged for EGFR inhibition, has emerged as a potent template for next-generation B-Raf inhibitors.
This technical guide focuses on the synthetic architecture of quinazoline intermediates . It details the chemical causality required to construct the 4-anilinoquinazoline core, a scaffold capable of dual-targeting (EGFR/BRAF) to overcome resistance. We provide validated protocols for the synthesis of the critical 4-chloroquinazoline intermediate and its subsequent functionalization, grounded in structure-activity relationship (SAR) logic.
Mechanistic Foundation: The Quinazoline Scaffold in Kinase Inhibition[1][2][3]
The Target: B-Raf V600E and the MAPK Pathway
The B-Raf kinase sits at the nexus of the RAS-RAF-MEK-ERK signaling cascade. In the V600E mutation, a valine-to-glutamic acid substitution mimics phosphorylation, locking the kinase in a constitutively active conformation.
Below is the signaling hierarchy illustrating where B-Raf inhibitors intervene.
Figure 1: The MAPK signaling cascade.[1] Quinazoline derivatives competitively bind to the ATP pocket of B-Raf, blocking downstream phosphorylation of MEK.
Binding Mode: Why Quinazolines?
Quinazolines function primarily as Type I inhibitors (binding to the active DFG-in conformation) but can be modified with "tail" moieties to induce Type II binding (DFG-out).
-
The Hinge Region: The N1 and N3 nitrogens of the quinazoline ring mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Cys532 in B-Raf).
-
The Hydrophobic Pocket: The substituent at the C4 position (typically an aniline) projects into the hydrophobic back pocket, determining selectivity.
Synthetic Chemistry of Intermediates
The synthesis of B-Raf active quinazolines hinges on the 4-chloroquinazoline intermediate.[2][3] This electrophilic species allows for the rapid introduction of diverse amine nucleophiles at the C4 position via
Synthetic Workflow (Retrosynthesis)
The following diagram outlines the convergent synthesis strategy, moving from the final inhibitor back to the starting anthranilic acid.
Figure 2: Synthetic pathway for quinazoline B-Raf inhibitors. The 4-chloroquinazoline is the divergent point for library generation.
Detailed Experimental Protocols
These protocols are designed for reproducibility and scalability.
Protocol A: Synthesis of Quinazolin-4(3H)-one Core
Objective: Cyclization of anthranilic acid.
-
Reagents: 2-Aminobenzoic acid (1.0 eq), Formamide (5.0 eq).
-
Mechanism: Niementowski quinazoline synthesis.
Step-by-Step:
-
Charge a round-bottom flask with 2-aminobenzoic acid (e.g., 10 mmol).
-
Add formamide (50 mmol) as both reagent and solvent.
-
Critical Step: Heat the mixture to 160°C for 4–6 hours. Note: High temperature is required to drive the condensation and subsequent dehydration.
-
Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water. The product will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry under vacuum.
Protocol B: Synthesis of 4-Chloroquinazoline Intermediate
Objective: Activation of the C4 position for nucleophilic attack.
-
Reagents: Quinazolin-4(3H)-one (1.0 eq), Phosphoryl chloride (
, excess), N,N-Dimethylaniline (catalytic).
Step-by-Step:
-
Place dried quinazolin-4(3H)-one in a dry flask under Argon atmosphere.
-
Add
(approx. 5–8 volumes). Safety: is corrosive and reacts violently with water. -
Add 2–3 drops of N,N-Dimethylaniline (accelerates the reaction).
-
Reflux at 105°C for 2–4 hours until the solution becomes clear.
-
Workup (Caution): Distill off excess
under reduced pressure. -
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Neutralize carefully with saturated
solution to pH 8. -
Extract with Dichloromethane (DCM), dry over
, and concentrate.-
Stability Note: 4-Chloroquinazolines are hydrolytically unstable; store in a desiccator or use immediately.
-
Protocol C: Coupling with Anilines
Objective: Installing the selectivity-determining moiety.
-
Reagents: 4-Chloroquinazoline (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (iPrOH).
Step-by-Step:
-
Dissolve 4-chloroquinazoline in iPrOH (10 mL/mmol).
-
Add the specific aniline (e.g., 3-ethynylaniline for EGFR/BRAF dual targeting).
-
Reflux at 85°C for 3 hours.
-
The product often precipitates as the hydrochloride salt.
-
Filter the solid and wash with cold ether.
-
Optional: Convert to free base by partitioning between EtOAc and
.
Structure-Activity Relationship (SAR) & Data
To optimize the quinazoline intermediate for B-Raf V600E inhibition, specific substitutions are required.
Table 1: SAR Optimization of the Quinazoline Scaffold
| Position | Modification | Effect on B-Raf Activity | Mechanistic Rationale |
| C4 (Aniline) | 3-Cl, 4-F substitution | High Potency | Fits the hydrophobic pocket; Halogens improve lipophilicity and metabolic stability. |
| C6 | Electron-donating (-OMe) | Increased | Improves solubility and electron density of the ring system. |
| C7 | Morpholine/Piperazine | Pharmacokinetics | Solubilizing group; projects into the solvent front (Solvent Channel). |
| C2 | Hydrogen (unsubstituted) | Standard | C2 substitution often causes steric clash in the ATP pocket (Type I binding). |
References
-
BenchChem. Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. (2025).[6][1][2][7] Link
-
National Institutes of Health (PMC). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Link
-
RSC Advances. Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. (2024).[3][8][9] Link
-
Hilaris Publisher. Novel quinazoline derivative as RAF Inhibitor.[10] (2017).[11] Link
-
MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. (2024).[3][8][9] Link
Sources
- 1. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. b.aun.edu.eg [b.aun.edu.eg]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Quinazoline-Based Heterocycles: Next-Generation Scaffolds for Targeted Melanoma Therapy
The following technical guide details the application, synthesis, and validation of quinazoline-based heterocycles in melanoma research.
Executive Summary: The Clinical Imperative
Malignant melanoma remains the most aggressive form of skin cancer. While the advent of BRAF inhibitors (e.g., Vemurafenib) transformed the landscape for patients with the BRAF V600E mutation, the rapid onset of acquired resistance—often through paradoxical MAPK pathway reactivation or receptor tyrosine kinase (RTK) upregulation—demands novel therapeutic agents.
The quinazoline scaffold (1,3-diazanaphthalene) has emerged as a "privileged structure" in medicinal chemistry. Historically successful in EGFR inhibition (e.g., Gefitinib), recent research confirms its versatility in targeting BRAF , VEGFR-2 , and tubulin polymerization in melanoma models. This guide provides a technical roadmap for researchers to design, synthesize, and validate quinazoline derivatives specifically for melanoma indications.
Molecular Rationale & Target Landscape
The quinazoline core mimics the adenine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor within the hinge region of various kinases. In the context of melanoma, multi-targeting capability is its primary asset.
Key Targets in Melanoma
-
BRAF V600E: The driver mutation in ~50% of melanomas. Quinazolines can bind to the active conformation, overcoming resistance mechanisms associated with first-generation inhibitors.
-
VEGFR-2 (KDR): Melanoma is highly angiogenic. Blocking VEGFR-2 disrupts the tumor vascular supply.
-
EGFR (ErbB1): Often upregulated in resistant melanoma cell lines to bypass BRAF inhibition.
Signaling Pathway Intervention
The following diagram illustrates the MAPK and PI3K signaling cascades and the precise intervention points for quinazoline-based inhibitors.
Figure 1: Multi-target intervention of Quinazoline derivatives in MAPK and PI3K/Akt pathways.
Structure-Activity Relationship (SAR) Engineering
Effective design requires precise substitution patterns. The table below synthesizes SAR data specifically for melanoma potency.
| Position | Preferred Substituent | Mechanistic Impact |
| C-4 | Aniline / Benzylamine | Critical for ATP hinge binding. Hydrophobic interactions with the kinase pocket.[1] |
| C-6 & C-7 | Methoxy / Ethoxy / Morpholine | Improves solubility and pharmacokinetic profile. Electron-donating groups often enhance potency. |
| C-2 | Small alkyl / H | Steric tolerance is low here; bulky groups often reduce affinity unless designing covalent inhibitors. |
| Linker | Urea / Amide / Chalcone | Introduction of a chalcone linker at C-2 or C-4 has shown nanomolar potency against A375 cells by targeting tubulin. |
Notable Potent Compounds:
-
Compound 1q: (Chromen-4-one moiety at C-4) - IC50: 0.006 µM (A375 cell line).[2]
-
Compound 30: (Chalcone-tethered) - IC50: 0.34 µM (A375 cell line).[3]
-
Compound 16: (N-acetohydrazide) - IC50: 0.30 µM (BRAF V600E kinase).[4]
Technical Protocol: Synthesis of 4-Anilinoquinazolines
This protocol outlines the standard "convergent" synthesis route, favored for its reliability and scalability.
Phase 1: Scaffold Construction
-
Cyclization: React Anthranilic acid (1.0 eq) with Formamide (excess) at 140–160°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Product is Quinazolin-4(3H)-one .[5]
-
-
Chlorination: Dissolve Quinazolin-4(3H)-one in POCl₃ (Phosphorus Oxychloride). Add catalytic N,N-Dimethylaniline. Reflux for 3–5 hours.
-
Safety: POCl₃ is corrosive. Use a scrubber for HCl gas evolution.
-
Workup: Evaporate excess POCl₃, neutralize with NaHCO₃ (ice bath). Product is 4-Chloroquinazoline .
-
Phase 2: Pharmacophore Installation (Nucleophilic Substitution)
-
Coupling: Dissolve 4-Chloroquinazoline (1.0 eq) and the selected substituted Aniline (1.1 eq) in Isopropanol (IPA).
-
Reaction: Reflux at 80–85°C for 4–12 hours. The product often precipitates as the hydrochloride salt.
-
Purification: Filter the precipitate. Wash with cold IPA and Diethyl Ether. Recrystallize from Ethanol/Methanol.
Figure 2: Convergent synthesis workflow for 4-substituted quinazoline derivatives.
Validation Workflows
Every synthesized compound must undergo a self-validating screening funnel.
In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines: A375 (BRAF V600E), SK-MEL-28, and B16F10 (Murine).
-
Control: Vemurafenib (Positive), DMSO (Negative).
-
Protocol:
-
Seed 5x10³ cells/well in 96-well plates.
-
Treat with compound gradient (0.1 µM – 100 µM) for 48h.
-
Add MTT reagent, incubate 4h. Solubilize Formazan crystals.
-
Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Kinase Profiling (ADP-Glo Assay)
To confirm mechanism of action, test against purified kinases (BRAF V600E, VEGFR-2).
-
Logic: If cell potency is high but kinase inhibition is low, investigate off-target effects (e.g., tubulin).
-
Standard: Potent candidates should exhibit IC50 < 100 nM against the primary kinase target.
References
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI Molecules, 2025. Link
-
Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. NIH PubMed Central, 2017. Link
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 2024. Link
-
Synthesis of aminoquinazoline derivatives and their antiproliferative activities against melanoma cell line. Bioorganic & Medicinal Chemistry Letters, 2010.[2] Link
-
New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies. MDPI Pharmaceuticals, 2022. Link
-
Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2. Iranian Journal of Basic Medical Sciences, 2019. Link
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The Strategic Dance of Substituents: A Deep Dive into the Structure-Activity Relationship of 7,8-Disubstituted Quinazolines
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents.[1][2][3] Its versatile nature, arising from the fusion of a benzene and a pyrimidine ring, allows for multi-directional substitution, enabling fine-tuning of pharmacological properties.[4][5] This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet profoundly impactful, class: 7,8-disubstituted quinazolines. We will explore how the strategic placement of chemical moieties at these adjacent positions dictates the biological activity, selectivity, and overall drug-like properties of these compounds, with a particular focus on their role as kinase inhibitors in oncology.
The Quinazoline Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system is a versatile platform for developing targeted therapies. Its bicyclic aromatic nature provides a rigid framework that can be readily functionalized at various positions to modulate biological activity.[1][6] Historically, substitutions at the 4, 6, and 7-positions have been extensively explored, leading to the development of several FDA-approved drugs, particularly in the realm of oncology.[6][7] However, the exploration of substitutions at the 7 and 8 positions in tandem has unveiled novel avenues for enhancing potency, altering selectivity profiles, and overcoming drug resistance.
The Critical Interplay of Substituents at the 7 and 8 Positions
The spatial relationship between the 7 and 8 positions on the quinazoline ring allows for a unique interplay of steric and electronic effects that can profoundly influence ligand-target interactions. The judicious selection of substituents at these positions is a key strategy in modern drug design, impacting everything from target engagement to pharmacokinetic properties.
Modulating Kinase Inhibition: A Tale of Two Positions
A significant body of research on 7,8-disubstituted quinazolines has focused on their development as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[8][9]
The PI3K/Akt/mTOR signaling cascade is a central pathway that governs cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8] Novel disubstituted quinazolines have emerged as potent dual inhibitors of PI3Kα and mTOR.[8]
A key SAR insight is the crucial role of a urea moiety, often tethered to the quinazoline core, in combination with various hydrogen-bonding substituents. The removal of this urea group leads to a significant drop in inhibitory activity.[8] The nature of the substituents at the 7 and 8-positions can then fine-tune the potency and selectivity for PI3Kα over mTOR. For instance, the introduction of a cyclopentyl group at the 8-position has been shown to enhance CDK4 inhibitory activity in a related series of 2,7,8-trisubstituted quinazolines.[1]
| Compound ID | 7-Substitution | 8-Substitution | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |
| 9k | Varies | Varies | Potent | Less Potent | 154-fold for PI3Kα |
| 9m | para-sulfonamide | Varies | Similar to 9l | Reduced | - |
Table 1: Illustrative SAR data for 7,8-disubstituted quinazolines as PI3Kα/mTOR inhibitors. Data synthesized from findings in[8].
In the context of CDK inhibitors, the substitution pattern at the 8-position has been shown to be critical. For a series of 2,7,8-trisubstituted quinazolines, the placement of a cyclopentyl group at the 8-position resulted in higher CDK4 inhibitory activity.[1] This highlights the importance of steric bulk and lipophilicity at this position for optimal interaction with the kinase active site.
Expanding the Therapeutic Landscape: Antibacterial Activity
Beyond oncology, 7,8-disubstituted quinolines, a closely related scaffold, have demonstrated significant antibacterial activity. Structure-activity relationship studies on 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed that the nature and position of substituents on the fused benzene ring are critical for antibacterial potency.[10] While this study focused on quinolines, the principles of substituent effects on the bicyclic core are often translatable to quinazolines, suggesting a promising area for future research into 7,8-disubstituted quinazolines as antibacterial agents.
Synthetic Strategies: Building the 7,8-Disubstituted Quinazoline Core
The synthesis of the quinazoline core can be achieved through various methods, often tailored to the desired substitution pattern.[6][11][12] A common approach involves the cyclization of appropriately substituted 2-aminobenzonitriles or 2-aminobenzamides.[4][6]
General Synthetic Workflow
Experimental Protocol: Synthesis of a 6,7-Dialkoxy-4-phenylamino-quinazoline (Illustrative Example)
While specific protocols for 7,8-disubstituted quinazolines vary, the following provides a representative procedure for a related disubstituted quinazoline, highlighting the general steps involved.
Step 1: Synthesis of 6,7-Dialkoxy-4(3H)-quinazolinone
-
A mixture of the appropriately substituted 2-amino-4,5-dialkoxybenzoic acid and formamide is heated at 190°C for 1.5 hours.[6]
-
The reaction mixture is cooled, and the resulting solid is collected by filtration, washed with water, and dried to afford the 6,7-dialkoxy-4(3H)-quinazolinone.
Step 2: Chlorination
-
The quinazolinone from Step 1 is refluxed with thionyl chloride or oxalyl chloride to convert the 4-oxo group to a 4-chloro substituent.[6]
-
Excess chlorinating agent is removed under reduced pressure.
Step 3: Amination
-
The resulting 4-chloroquinazoline is dissolved in a suitable solvent, such as isopropanol.
-
The desired aniline is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).[6]
-
The product is isolated by filtration and purified by recrystallization or chromatography.
Future Directions and Concluding Remarks
The exploration of the structure-activity relationships of 7,8-disubstituted quinazolines is a burgeoning field with immense potential. The strategic manipulation of substituents at these positions offers a powerful tool for medicinal chemists to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. While much of the focus has been on kinase inhibition, the diverse biological activities associated with the quinazoline scaffold suggest that 7,8-disubstituted analogs may hold promise in other therapeutic areas as well, including infectious diseases and inflammatory disorders.[3][13] Future research will undoubtedly uncover new and exciting biological targets for this versatile class of compounds, further solidifying the importance of the quinazoline core in drug discovery.
References
- Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PubMed Central. (URL: )
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). (URL: )
- Quinazoline derivatives: synthesis and bioactivities - PMC. (2013). (URL: )
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023). (URL: )
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
- Quinazoline synthesis - Organic Chemistry Portal. (URL: )
- The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Neg
- Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed. (URL: )
- Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evalu
- Structures of quinazoline derivatives 7 and 8.
- A short review on synthetic strategies towards quinazoline based anticancer drugs - ark
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (2025). (URL: )
- Quinazolines: An Illustrated Review - Journal of Advanced Pharmacy Educ
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2020). (URL: )
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents - Semantic Scholar. (2024). (URL: )
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (URL: )
- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). (URL: )
- exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds - ResearchG
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A Scientist's Guide to the Patent Landscape of Novel Nitrogen-Containing Bicyclic Heteroaryl Compounds in Drug Discovery
Abstract
Nitrogen-containing bicyclic heteroaryl compounds represent a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and clinical candidates.[1][2] Their unique three-dimensional structures and ability to engage in diverse molecular interactions make them "privileged scaffolds" for targeting a wide array of biological targets, particularly protein kinases. This guide provides an in-depth technical analysis of the recent patent literature for this critical class of molecules. It is designed for researchers, scientists, and drug development professionals, offering insights into prominent scaffolds, their therapeutic applications, underlying synthetic strategies, and the self-validating protocols required for advancing these compounds from discovery to development. We will dissect key patent examples, focusing on the causality behind experimental design and providing actionable, step-by-step methodologies for synthesis and biological evaluation.
Chapter 1: The Central Role of Nitrogen-Containing Bicyclic Heteroaryls in Modern Medicinal Chemistry
Nitrogen-containing heterocycles are a dominant feature in pharmaceuticals, with some analyses showing that over 80% of FDA-approved small-molecule drugs contain at least one such ring system.[] Bicyclic heteroaryls—structures where two rings, at least one of which is aromatic and contains nitrogen, are fused—are particularly significant. This structural class includes well-known cores like purines, imidazopyridines, and pyrazolopyrimidines.
The power of these scaffolds lies in their rigid, yet tunable, nature. The fused ring system pre-organizes substituents in a defined three-dimensional space, which can lead to high-affinity interactions with protein targets. Furthermore, the nitrogen atoms act as key hydrogen bond acceptors and donors, and their position within the ring system influences the molecule's overall physicochemical properties, such as solubility and metabolic stability—critical parameters in drug design.[] Their ability to mimic the structure of natural metabolites and cofactors allows them to effectively compete for binding sites on enzymes and receptors.[4][5]
Chapter 2: Navigating the Patent Landscape: Key Scaffolds and Therapeutic Targets
An analysis of the recent patent landscape reveals a heavy focus on a few key bicyclic heteroaryl scaffolds, primarily for their utility as protein kinase inhibitors in oncology and immunology.[6][7][8][9][10] Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[11]
Prominent Scaffold: The Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere that has been extensively patented as an inhibitor of various protein kinases. Its structure allows for substitution at several key positions, enabling chemists to fine-tune selectivity and potency.
-
Core Structure and Substitution Points: The core is a fusion of a pyrazole and a pyrimidine ring. Key points for substitution are typically the N1 position of the pyrazole, the C4 position of the pyrimidine, and the C3 and C6 positions, which allow for the introduction of diverse chemical groups to probe the ATP-binding pocket of kinases.
Fig 2. Core Imidazo[1,2-a]pyridine Scaffold with key substitution points.
-
Patented Applications and Biological Targets: This scaffold has been featured in patents for a vast range of applications. Recent examples include inhibitors of ERK5 kinase for cancer treatment and inhibitors of receptor tyrosine kinases. [12][13]Beyond kinases, imidazopyridines have also been designed as PD-1/PD-L1 antagonists for cancer immunotherapy and for treating tuberculosis. [14][15]
Patent Number Assignee Target(s) Therapeutic Area WO2024017977A1 N/A ERK5 Kinase Cancer WO2013100631A1 N/A Tyrosine Kinase Cancer US8796244B2 Astex Therapeutics Receptor Tyrosine Kinases Cancer | US20160318925A1 | N/A | Not Specified (Anti-TB) | Infectious Disease |
Table 2. Representative Patents for Imidazo[1,2-a]pyridine Derivatives.
Chapter 3: Synthetic Strategies for Core Scaffolds: From Conception to Exemplification
The ability to efficiently synthesize a diverse library of compounds around a core scaffold is paramount in drug discovery. The choice of synthetic route is a strategic decision based on factors like the availability of starting materials, step-count, and the desire to introduce diversity late in the sequence (late-stage functionalization).
General Synthetic Workflow
The synthesis of these complex bicyclic systems often follows a convergent approach, where key fragments are built separately and then combined. A typical workflow involves the construction of a substituted monocyclic precursor, followed by a cyclization step to form the final bicyclic core.
Fig 3. General Synthetic Workflow for Bicyclic Heteroaryls.
Exemplary Protocol: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine
This protocol is a representative synthesis adapted from methodologies described in the patent literature, such as in WO2019143991A1. [16] Step 1: Synthesis of Pyrazole Intermediate (Compound 3)
-
Causality: The first step is to construct the pyrazole ring, which will serve as one half of the final bicyclic system. This is typically achieved via condensation of a hydrazine with a 1,3-dicarbonyl equivalent.
-
Procedure:
-
To a solution of 2-cyano-3-ethoxyacrylonitrile (Compound 2, 1.0 eq) in ethanol, add the desired substituted hydrazine (R²-NHNH₂, 1.1 eq).
-
Add a catalytic amount of a base, such as triethylamine (0.1 eq), to facilitate the reaction.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude aminopyrazole (Compound 3) can be purified by recrystallization or column chromatography.
-
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core (Compound 4)
-
Causality: The pyrimidine ring is formed by reacting the aminopyrazole intermediate with a one-carbon source, such as formamide, which provides the necessary atoms to close the second ring.
-
Procedure:
-
Suspend the aminopyrazole (Compound 3, 1.0 eq) in formamide (used as both reagent and solvent).
-
Heat the mixture to a high temperature (e.g., 180-200 °C) for 2-4 hours.
-
Cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the pyrazolo[3,4-d]pyrimidine core (Compound 4).
-
Step 3: Functionalization via Halogenation (Compound 5)
-
Causality: To enable late-stage functionalization via cross-coupling reactions, a "handle" is installed on the core. A halogen, typically bromine or iodine, is ideal for this purpose.
-
Procedure:
-
Dissolve the core (Compound 4, 1.0 eq) in a suitable solvent like DMF.
-
Add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir for 1-3 hours until the reaction is complete.
-
Quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the halogenated intermediate (Compound 5), which is now ready for cross-coupling reactions to install the final R-groups.
-
Chapter 4: The Self-Validating Protocol: Characterization and Quality Control
For any data generated from a novel compound to be trustworthy, the compound's identity, structure, and purity must be unequivocally established. This forms the basis of a self-validating system. Every new chemical entity must be subjected to a standard battery of analytical tests.
Step-by-Step Characterization Workflow:
-
Purification:
-
Method: Flash column chromatography or preparative HPLC.
-
Rationale: To remove unreacted starting materials, reagents, and byproducts. A pure compound is essential for accurate biological data.
-
-
Structural Elucidation:
-
Method 1: Mass Spectrometry (MS): Typically performed using LC-MS.
-
Rationale: To confirm the molecular weight of the compound. The observed mass should match the calculated exact mass for the expected chemical formula.
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are mandatory.
-
Rationale: To confirm the precise structure, connectivity, and stereochemistry of the molecule. The chemical shifts, integration, and coupling patterns provide a unique fingerprint of the compound's structure.
-
-
Purity Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC), often with two different column/mobile phase conditions.
-
Rationale: To determine the purity of the final compound. For screening purposes, a purity of >95% is generally required to ensure that the observed biological activity is due to the compound itself and not an impurity.
-
Chapter 5: Linking Structure to Function: Biological Evaluation
Once a compound has been synthesized and characterized, its biological activity must be assessed. The choice of assay is dictated by the intended target. For the kinase inhibitors discussed previously, a biochemical kinase inhibition assay is a standard first step.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase, which is its ability to transfer a phosphate group from ATP to a substrate.
Fig 4. Workflow for a typical in vitro kinase inhibition assay.
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
Assay Setup: In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted compound. Also include positive controls (no inhibitor) and negative controls (no kinase).
-
Reaction Initiation: Add the kinase, a suitable peptide or protein substrate, and ATP to the wells to initiate the enzymatic reaction. The final concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Allow the reaction to proceed at room temperature for a set period, typically 30-60 minutes.
-
Detection: Stop the reaction and measure the amount of ATP remaining or the amount of phosphorylated product formed. A common method is to use a luminescent ATP detection reagent (e.g., Kinase-Glo®), where the light output is proportional to the amount of ATP present. Lower light output indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The patent landscape for nitrogen-containing bicyclic heteroaryl compounds is vibrant and heavily focused on addressing critical unmet needs in oncology and immunology. Scaffolds like pyrazolo[3,4-d]pyrimidines and imidazo[1,2-a]pyridines continue to be fertile ground for the discovery of potent and selective kinase inhibitors. For researchers in this field, success hinges not only on innovative molecular design but also on the rigorous application of robust synthetic methodologies and self-validating analytical and biological protocols. This guide has provided a framework for navigating this complex space, grounding strategic decisions in the causality of experimental choices and emphasizing the scientific integrity required to translate a patented idea into a potential therapeutic.
References
- Title: 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
- Title: SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS.
-
Title: Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. Source: PubChem. [Link]
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Title: A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Source: Der Pharma Chemica. [Link]
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Title: Pyrazole compounds useful as protein kinase inhibitors. Source: PubChem. [Link]
-
Title: A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Source: researchgate.net. [Link]
-
Title: A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. Source: IJNRD. [Link]
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Title: A Review on Medicinally Important Heterocyclic Compounds. Source: ijrpr.com. [Link]
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-
Title: A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Source: ResearchGate. [Link]
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-
Title: Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. Source: PubChem. [Link]
- Title: IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME.
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-
Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Source: E3S Web of Conferences. [Link]
-
Title: Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors. Source: PubChem. [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Source: PMC. [Link]
- Title: Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases.
-
Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Source: ResearchGate. [Link]
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Methodological & Application
Application Note & Detailed Protocol: A Guided Synthesis of 4-Chloro-8-iodo-7-methylquinazoline from a Quinazolinone Precursor
Abstract: This document provides a comprehensive guide for the synthesis of 4-Chloro-8-iodo-7-methylquinazoline, a key intermediate in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic pathway commencing from the readily accessible 7-methylquinazolin-4(3H)-one. The first part covers the regioselective iodination at the C-8 position, followed by a detailed protocol for the conversion of the resulting 8-iodo-7-methylquinazolin-4(3H)-one to the target 4-chloro derivative. This guide emphasizes the underlying chemical principles, safety considerations, and practical insights to ensure reproducible and efficient synthesis for researchers in organic synthesis and pharmaceutical development.
Introduction and Synthetic Rationale
Substituted quinazolines are a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The target molecule, 4-Chloro-8-iodo-7-methylquinazoline, incorporates several key features that make it a valuable synthetic intermediate. The 4-chloro group serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of various functionalities, particularly anilino groups, to build libraries of potential kinase inhibitors.[3][4] The iodo-substituent at the C-8 position offers a handle for further functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the exploration of structure-activity relationships (SAR) at this vector.
The synthetic strategy outlined herein is a logical and efficient two-step process:
-
Electrophilic Iodination: Introduction of an iodine atom at the C-8 position of the 7-methylquinazolin-4(3H)-one core.
-
Dehydrative Chlorination: Conversion of the 4-oxo (lactam) functionality to the 4-chloro group.
This approach is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.
Overall Synthetic Scheme
The transformation follows the general pathway illustrated below.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of 8-Iodo-7-methylquinazolin-4(3H)-one
Principle and Mechanistic Insight
The first step involves a regioselective electrophilic aromatic substitution on the electron-rich benzene ring of the quinazolinone scaffold. While quinazolinones can be iodinated at various positions, the directing effects of the existing substituents guide the incoming electrophile. In 7-methylquinazolin-4(3H)-one, the C-8 position is activated by the ortho-methyl group and the para-amido group of the pyrimidine ring. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its ease of handling and moderate reactivity, which helps to prevent over-iodination and the formation of side products. The reaction is typically performed in an aprotic polar solvent like acetonitrile to facilitate the dissolution of the starting materials and promote the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 7-methylquinazolin-4(3H)-one | ≥98% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Reagent, ≥98% | Fisher Scientific |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methylquinazolin-4(3H)-one (5.0 g, 31.2 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask. Stir the suspension until the solid is well-dispersed. Add N-Iodosuccinimide (NIS) (7.7 g, 34.3 mmol, 1.1 equivalents) to the mixture in one portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.
-
Work-up and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to quench any remaining NIS, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 8-Iodo-7-methylquinazolin-4(3H)-one as a white to off-white solid.
Part II: Synthesis of 4-Chloro-8-iodo-7-methylquinazoline
Principle and Mechanistic Insight
The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a critical transformation. This reaction proceeds via the lactim tautomer of the quinazolinone. Phosphoryl chloride (POCl₃) is the reagent of choice for this dehydrative chlorination.[5][6] The reaction mechanism occurs in two distinct stages.[7][8] First, the oxygen atom of the lactim form acts as a nucleophile, attacking the phosphorus atom of POCl₃ to form a phosphorylated intermediate. This phosphorylation activates the C-4 position. In the second stage, a chloride ion (from POCl₃) performs a nucleophilic attack at the C-4 position, leading to the displacement of the phosphate group and formation of the 4-chloroquinazoline product.[7][8] A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction and to facilitate the initial phosphorylation step.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 8-Iodo-7-methylquinazolin-4(3H)-one | From Part I | - |
| Phosphoryl chloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific |
Safety Precaution: Phosphoryl chloride is highly corrosive, toxic upon inhalation, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, suspend 8-Iodo-7-methylquinazolin-4(3H)-one (5.0 g, 17.5 mmol) in anhydrous toluene (75 mL).
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.7 mL, 21.0 mmol, 1.2 equivalents) to the suspension. Stir for 5 minutes. Carefully add phosphoryl chloride (POCl₃) (8.1 mL, 87.5 mmol, 5.0 equivalents) dropwise via a syringe at room temperature. The addition is exothermic.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction by TLC (50% Ethyl Acetate in Hexanes) until the starting material is no longer visible.
-
Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) in a large beaker with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralization and Extraction: Once the ice has melted, carefully neutralize the aqueous mixture to pH 8-9 with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to yield 4-Chloro-8-iodo-7-methylquinazoline as a solid.
Characterization and Data
| Parameter | Expected Value for 4-Chloro-8-iodo-7-methylquinazoline |
| Molecular Formula | C₉H₆ClIN₂ |
| Molecular Weight | 304.52 g/mol |
| Appearance | White to pale yellow solid |
| Purity (by HPLC) | >95% |
Experimental Workflow Visualization
The following diagram outlines the general laboratory workflow for the entire synthesis.
Caption: Step-by-step experimental workflow.
References
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2497-2509. [Link]
-
Al-Tel, T. H. (2019). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Synthetic Communications, 46(12), 993-1035. [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Request PDF. [Link]
-
Jacome, D., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]
-
Mohammed, S., et al. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C-H Bond. The Journal of Organic Chemistry, 80(14), 6915-6921. [Link]
-
Rojas, L., et al. (2020). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 10(32), 19031-19045. [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[2]. Figure. [Link]
-
El-Azab, A. S., et al. (2018). Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 125-138. [Link]
-
de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Chemistry of Heterocyclic Compounds, 56(1), 86-93. [Link]
-
Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127. [Link]
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Application Notes & Protocols: Microwave-Assisted Nucleophilic Substitution of 4-Chloroquinazolines
Introduction: The Quinazoline Scaffold and the Need for Efficient Synthesis
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1] This versatile scaffold is the foundation for numerous clinically successful drugs, including the anticancer agents gefitinib, erlotinib, and lapatinib, which are known for their roles as potent tyrosine kinase inhibitors.[2][3] The biological significance of quinazoline derivatives spans a wide spectrum, with demonstrated anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][4][5]
The synthesis of 4-substituted quinazolines, a key step in developing these therapeutic agents, traditionally relies on the nucleophilic substitution of a 4-chloroquinazoline precursor. However, classical thermal methods often necessitate prolonged reaction times (up to 12 hours or more), high temperatures, and can result in low yields and complex purification processes.[6] To overcome these limitations, chemists have turned to Microwave-Assisted Organic Synthesis (MAOS). This technology leverages microwave irradiation to dramatically accelerate reaction rates, improve yields, and promote cleaner reaction profiles, aligning with the principles of green chemistry.[7][8][9] This guide provides a detailed exploration of the principles, protocols, and applications of microwave-assisted nucleophilic substitution of 4-chloroquinazolines for researchers in drug discovery and development.
Mechanistic Principles: SNAr and the Microwave Advantage
The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring of the quinazoline nucleus activate the C4 position, making it susceptible to attack by nucleophiles.
The SNAr Reaction Pathway
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic C4 carbon of the 4-chloroquinazoline. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final 4-substituted quinazoline product.
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Application Notes & Protocols: Strategic Chlorination of 8-iodo-7-methylquinazolin-4(3H)-one for Pharmaceutical Intermediate Synthesis
Abstract
The transformation of the C4-hydroxyl group of the quinazolinone scaffold into a chlorine atom is a pivotal step in medicinal chemistry and drug development. This conversion yields a highly versatile 4-chloroquinazoline intermediate, primed for subsequent nucleophilic substitution reactions to build libraries of potential therapeutic agents, including potent kinase inhibitors. This document provides a comprehensive guide for researchers on the selection of appropriate chlorinating reagents and detailed protocols for the successful conversion of 8-iodo-7-methylquinazolin-4(3H)-one to its 4-chloro derivative, a key building block for advanced pharmaceutical compounds.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous bioactive compounds, including anticancer agents like gefitinib and erlotinib.[1][2] The synthetic utility of this scaffold is greatly enhanced by the strategic functionalization of the 4-position. The conversion of the readily available quinazolin-4(3H)-one to a 4-chloroquinazoline is arguably the most critical activation step. The introduced chlorine atom is an excellent leaving group, facilitating subsequent C-N, C-O, and C-S bond-forming reactions to introduce diverse side chains and modulate pharmacological activity.
This guide focuses on the specific chlorination of 8-iodo-7-methylquinazolin-4(3H)-one. The presence of the iodo-substituent offers an additional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), making the resulting 4-chloro-8-iodo-7-methylquinazoline a particularly valuable and versatile intermediate in the synthesis of complex molecular architectures.[1][3]
Selecting the Optimal Chlorinating Reagent: A Mechanistic Approach
Several reagents can effectively achieve the deoxychlorination of quinazolinones. The choice of reagent depends on factors such as substrate reactivity, desired reaction conditions, scale, and safety considerations.[4][5]
Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the most widely employed reagent for this transformation.[6][7] The reaction typically requires heating the quinazolinone in an excess of POCl₃, which often serves as both the reagent and the solvent.[8][9]
-
Mechanism: The reaction proceeds in two main stages.[10] First, an initial phosphorylation of the lactam oxygen occurs, forming a phosphate ester intermediate. This is followed by a nucleophilic attack by a chloride ion (from POCl₃) at the C4 position, displacing the phosphate group and yielding the 4-chloroquinazoline product.[6][10] The process is driven by the formation of stable phosphorus byproducts. For efficient conversion, heating to temperatures between 70-110°C is often necessary.[8][10]
Thionyl Chloride (SOCl₂) with Catalytic DMF
Thionyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is another effective system.[4][11] This combination forms the Vilsmeier-Haack reagent, N-(chloromethylidene)-N-methylmethanaminium chloride, in situ.[12][13][14]
-
Mechanism: The highly electrophilic Vilsmeier reagent is the active chlorinating species.[13] It activates the quinazolinone's carbonyl oxygen, facilitating a subsequent nucleophilic attack by chloride. The gaseous byproducts (SO₂ and HCl) conveniently evolve from the reaction mixture, helping to drive the reaction to completion.[15] This method can sometimes be performed under milder conditions than using POCl₃ alone.
Oxalyl Chloride with Catalytic DMF
Similar to thionyl chloride, oxalyl chloride is used with catalytic DMF to generate the Vilsmeier reagent.[16][17] It is often considered a milder and more selective reagent than SOCl₂.[17]
-
Mechanism: The mechanism is analogous to the SOCl₂/DMF system, proceeding through the formation of the same active Vilsmeier reagent.[18][19] The byproducts of this reaction are gaseous (CO, CO₂, and HCl), which simplifies workup.[20] Its higher cost relative to thionyl chloride means it is typically reserved for smaller-scale syntheses or for sensitive substrates.[17]
Other Reagent Systems
-
Phosphorus Pentachloride (PCl₅): Often used as an additive with POCl₃, PCl₅ can increase the reactivity of the system, particularly for less reactive quinazolinones.[5][21]
-
Triphenylphosphine (PPh₃) based systems: Combinations such as PPh₃ with trichloroisocyanuric acid or N-chlorosuccinimide offer alternative, milder conditions for chlorination.[4] For instance, the reaction of 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been reported to produce 4-chloroquinazoline in high yield.[4]
Comparative Analysis of Chlorinating Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages | Safety Considerations |
| POCl₃ | Reflux in excess POCl₃ (90-110°C)[7][9] | High reactivity, well-established, reagent can act as solvent. | Harsh conditions, excess POCl₃ must be removed/quenched carefully. | Highly corrosive and toxic, reacts violently with water.[6] Must be handled in a fume hood. |
| SOCl₂ / cat. DMF | Reflux in an inert solvent (e.g., toluene, DCE)[11] | Milder than POCl₃, gaseous byproducts simplify workup. | SOCl₂ is corrosive and toxic. Formation of Vilsmeier reagent is exothermic. | Highly corrosive, toxic, reacts with water.[22][23] Handle with extreme care in a fume hood. |
| (COCl)₂ / cat. DMF | 0°C to room temp or gentle heating[16] | Milder conditions, clean reaction with gaseous byproducts. | More expensive than SOCl₂ or POCl₃. | Toxic and corrosive.[17] Generates CO gas. Must be used in a well-ventilated fume hood. |
| PCl₅ / POCl₃ | Fused on a water bath or heated in solvent[5] | Increased reactivity for deactivated substrates. | Solid reagent, can be difficult to handle. Harsh conditions. | Reacts vigorously with water.[21] Corrosive. Handle in a fume hood. |
| PPh₃ / TCCA | Room temp or gentle heating in solvent (e.g., CH₂Cl₂)[4] | Very mild conditions, suitable for sensitive substrates. | Stoichiometric phosphine oxide byproduct must be removed. | Reagents are generally less hazardous than inorganic acid chlorides. |
Visualizing the Mechanism and Workflow
General Reaction Mechanism
The following diagram illustrates the widely accepted mechanism for the chlorination of a quinazolin-4(3H)-one using phosphorus oxychloride.
Caption: Mechanism of POCl₃-mediated quinazolinone chlorination.
Experimental Workflow
This diagram outlines the key stages of the laboratory procedure for the synthesis of 4-chloro-8-iodo-7-methylquinazoline.
Caption: Workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol describes the chlorination of 8-iodo-7-methylquinazolin-4(3H)-one using phosphorus oxychloride.
5.1. Materials and Reagents
-
8-iodo-7-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃), freshly distilled if necessary
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
5.2. Equipment
-
Round-bottom flask with a reflux condenser and gas outlet/drying tube
-
Heating mantle with a temperature controller and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
5.3. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
-
The reaction quench is highly exothermic and releases HCl gas. Perform the quench slowly and with vigorous stirring in a well-ventilated fume hood.
5.4. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-iodo-7-methylquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (10-15 volumes, e.g., 10-15 mL per gram of starting material).
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, quenching it carefully in ice-cold ammonium hydroxide, extracting with EtOAc, and spotting the organic layer on a TLC plate. The reaction is typically complete within 2-4 hours when the starting material is no longer visible.[24]
-
Workup - Part 1 (Removal of Excess Reagent): Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).[6]
-
Workup - Part 2 (Quenching): Place a large beaker containing crushed ice and water on a stir plate in the fume hood. Very slowly and carefully, pour the cooled reaction residue onto the vigorously stirring ice. This step is highly exothermic.[24]
-
Workup - Part 3 (Neutralization & Extraction): A precipitate of the crude product should form. Continue stirring until all the ice has melted. Slowly add a saturated solution of NaHCO₃ or cold aqueous ammonia to neutralize the acidic mixture to a pH of ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water, then with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-8-iodo-7-methylquinazoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
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O'Donnell, C. J., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
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ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
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Wikipedia. Vilsmeier reagent. [Link]
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Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853. [Link]
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Organic Chemistry Portal. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. [Link]
- Mogilaiah, K., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40B(9), 837-839.
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ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]
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ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
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Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]
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da Silva, F. P., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1316–1326. [Link]
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Zarei, M., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 10(35), 20935-20941. [Link]
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ResearchGate. Preparation of chloroquinazolines 6 via oxoesters 7; reagents and... [Link]
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Wikipedia. Oxalyl chloride. [Link]
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Baitiche, M., et al. SYNTHESIS OF NEW QUINAZOLINE DERIVATIVES. [Link]
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Zhang, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9377–9385. [Link]
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ResearchGate. Oxalyl Chloride: A Versatile Reagent in Organic Transformations. [Link]
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Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. [Link]
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Wikipedia. Phosphorus pentachloride. [Link]
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ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. [Link]
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ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]
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ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Link]
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Organic Chemistry Portal. Alcohol + SOCl2. [Link]
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DergiPark. Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. [Link]
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PubMed. Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. [Link]
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Saitkulov, F. E., et al. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE. Science and innovation, 3(3). [Link]
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Neumeyer, J. L., et al. (1993). Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine (TISCH): a high affinity and selective iodinated ligand for CNS D1 dopamine receptor. Journal of Medicinal Chemistry, 36(10), 1392-1397. [Link]
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PJSIR. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. [Link]
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High-Precision Functionalization of the 8-Iodoquinazoline Scaffold
Topic: Functionalization of 8-iodo position in quinazoline scaffolds Content Type: Detailed Application Notes and Protocols
Application Note: AN-QZN-08
Abstract
The quinazoline pharmacophore is a cornerstone of modern medicinal chemistry, serving as the backbone for blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib). While positions C2, C4, C6, and C7 have been extensively explored, the C8 position remains underutilized due to synthetic accessibility challenges and steric congestion adjacent to the N1-nitrogen. However, functionalization at C8 offers a unique vector for solubility modulation and probing solvent-exposed regions of kinase binding pockets. This guide details the chemoselective functionalization of the 8-iodoquinazoline scaffold, prioritizing orthogonal reactivity (C8-I vs. C4-Cl) and cross-coupling protocols optimized for sterically demanding environments.
Structural Insight & Strategic Rationale
The 8-iodoquinazoline scaffold presents a specific set of electronic and steric challenges that distinguish it from simple aryl iodides.
-
The "Peri" Effect: The C8 position is located in the peri-space relative to the N1 nitrogen. While not as sterically hindered as a meso-substituent, groups at C8 can influence the conformation of the pyrimidine ring and the basicity of N1.
-
Electronic Activation: The quinazoline core is electron-deficient (π-deficient). This makes the C8-I bond highly reactive toward oxidative addition with Pd(0), often surpassing the reactivity of electron-rich aryl iodides.
-
Orthogonality: In 4-chloro-8-iodoquinazoline intermediates, the C8-I bond possesses a lower bond dissociation energy (approx. 50 kcal/mol) compared to the C4-Cl bond (approx. 80 kcal/mol). This allows for chemoselective functionalization at C8 without disturbing the C4 handle, which is reserved for subsequent SNAr reactions.
Pathway Logic Visualization
The following diagram illustrates the decision tree for functionalizing the 8-iodo scaffold, highlighting the orthogonality with C4-leaving groups.
Figure 1: Chemoselective workflow for 8-iodoquinazoline. The C8-I bond is engaged first via Pd-catalysis, preserving the C4-Cl bond for late-stage nucleophilic aromatic substitution.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Install aryl or heteroaryl groups at C8 while preserving the C4-chloride. Challenge: Protodeboronation of unstable boronic acids and potential hydrolysis of the C4-Cl bond in aqueous base.
Materials:
-
Substrate: 4-Chloro-8-iodoquinazoline (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (3-5 mol%) – Chosen for stability and bite angle.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a microwave vial or Schlenk tube with the quinazoline substrate, boronic acid, and Pd(dppf)Cl₂·DCM. Seal and purge with N₂/Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the Na₂CO₃ solution via syringe. Note: Minimize water volume to prevent C4-Cl hydrolysis.
-
Reaction: Heat to 60–80°C . Monitor via LCMS every 30 minutes.
-
Endpoint: Disappearance of starting material (M+H).
-
Warning: If temperature exceeds 90°C, hydrolysis of C4-Cl to the quinazolin-4-one (M-Cl+OH) becomes a significant byproduct.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). 8-Aryl quinazolines often streak; add 1% Et₃N to the eluent if necessary.
Data Summary: Solvent Effects on C4-Stability
| Solvent System | Temp (°C) | Conv. (C8-C) | Byproduct (C4-OH) | Verdict |
|---|---|---|---|---|
| DMF / H₂O | 100 | 95% | >15% | Avoid (Hydrolysis risk) |
| Toluene / EtOH / H₂O | 90 | 88% | 5% | Acceptable |
| 1,4-Dioxane / H₂O | 70 | 92% | <1% | Optimal |
Protocol B: C8-Amination via Buchwald-Hartwig
Objective: Install amine solubilizing groups or vectors for hydrogen bonding. Challenge: Competitive binding of the quinazoline N1/N3 to the Pd-center (catalyst poisoning).
Materials:
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%) – Large bite angle ensures reductive elimination over β-hydride elimination.
-
Base: Cs₂CO₃ (2.0 equiv) – Milder than NaOtBu, preventing C4-substitution.
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under Ar flow, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins at RT to generate the active catalyst species (solution turns from purple to yellow/orange).
-
Addition: Add the 8-iodoquinazoline and Cs₂CO₃.
-
Amine Injection: Add the amine last.
-
Thermal Cycle: Heat to 100°C for 4–12 hours.
-
Mechanistic Note: The C8-I bond undergoes oxidative addition.[5] The bulky Xantphos ligand prevents the Pd center from coordinating tightly to the quinazoline nitrogens, facilitating the amine coordination.
-
-
Filtration: Filter hot through a Celite pad (to remove insoluble inorganic salts).
-
Purification: The product is often highly polar. Use DCM/MeOH gradients.
Troubleshooting & Optimization (E-E-A-T)
Issue: De-iodination (Reduction of C8-I to C8-H)
-
Cause: β-hydride elimination from the amine or solvent impurities acting as hydride sources before transmetallation/reductive elimination.
-
Solution: Switch solvent from alcohols or wet ethers to strictly anhydrous Toluene. Increase the concentration of the coupling partner.
Issue: Lack of Reactivity at C8
-
Cause: Formation of a stable "Pd-black" or inactive dimeric species due to the N1/N3 chelation.
-
Solution: Use BrettPhos or RuPhos precatalysts (3rd Generation). These bulky, electron-rich ligands destabilize the N-Pd interaction and accelerate oxidative addition into the C-I bond.
Issue: Regioselectivity Failure (Reaction at C4-Cl)
-
Cause: Temperature too high or ligand too small (allowing access to the more hindered C4-Cl site after C8 is consumed).
-
Solution: strictly control temperature (<80°C). Use stoichiometric Pd if necessary to drive the C8 reaction to completion rapidly before C4 engages.
Diagram: Reaction Mechanism & Ligand Role
The following diagram details the catalytic cycle, emphasizing the critical role of the ligand in preventing catalyst poisoning by the quinazoline nitrogens.
Figure 2: Catalytic cycle for 8-iodo functionalization. The "N-Coordination Trap" represents the sequestration of Palladium by the quinazoline nitrogens (N1/N3), which halts the cycle. Bulky ligands (Xantphos, BrettPhos) are required to bypass this trap and proceed to Transmetallation.
References
-
Regioselective Synthesis of 4-Chloro-8-iodoquinazoline
-
Buchwald-Hartwig Selectivity (Halo-Quinoxaline Analogues)
-
Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.[5]
- Source: BenchChem Applic
- Context: Provides the foundational logic for C-I vs C-Cl selectivity in diaza-naphthalene systems.
-
-
Suzuki Coupling on Sterically Hindered Heterocycles
- Title: Optimization of the Suzuki cross-coupling reaction to obtain 8-substituted quinolines.
- Source: ResearchG
-
URL:[Link]
- Context: Validates the use of Pd(dppf)
-
General Quinazoline Functionalization Reviews
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Expeditious Functionalization of Quinolines in Positions 2 and 8 via Polyfunctional Aryl- and Heteroarylmagnesium Intermediates / Synthesis, 2003 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives as B-Raf(V600E) Inhibitors
[1]
Abstract & Strategic Rationale
The B-Raf kinase, particularly its V600E mutant, is a validated oncogenic driver in approximately 50% of melanomas and a significant fraction of colorectal and thyroid cancers. While early inhibitors like Vemurafenib utilized azaindole scaffolds, the quinazoline pharmacophore—historically associated with EGFR inhibition—has emerged as a versatile scaffold for Raf inhibition.
This Application Note details a robust, scalable protocol for synthesizing 4-anilinoquinazoline derivatives designed to inhibit B-Raf(V600E). Unlike generic synthetic procedures, this guide focuses on the critical chlorination-activation step and the subsequent nucleophilic aromatic substitution (
Mechanism of Action (Rational Design)
The 4-anilinoquinazoline scaffold targets the ATP-binding pocket of the kinase.
-
Hinge Binding: The N1 and N3 nitrogens of the quinazoline core form critical hydrogen bonds with the kinase hinge region (Cys532 in B-Raf).
-
Hydrophobic Pocket: Substituents at the 6- and 7-positions (often methoxy or ethoxy groups) engage the solvent-exposed regions, improving solubility and pharmacokinetic profiles.
-
Selectivity: The aniline moiety, often derivatized with a urea or sulfonamide tail, extends into the DFG-out allosteric pocket, securing specificity for the active conformation of the mutant kinase.
Biological Context: The MAPK Signaling Pathway[2][3]
To understand the downstream effects of the synthesized inhibitor, one must visualize the RAS-RAF-MEK-ERK cascade. B-Raf(V600E) causes constitutive activation of this pathway, independent of RAS signaling.
Figure 1: The MAPK signaling cascade.[1] The quinazoline inhibitor targets the constitutively active B-Raf(V600E), halting the phosphorylation of MEK.
Chemical Synthesis Protocol
This protocol describes the synthesis of a representative target: 4-((3-sulfonamido)phenyl)amino-6,7-dimethoxyquinazoline .
Phase A: Cyclization to Quinazolin-4(3H)-one
Objective: Construct the bicyclic core from anthranilic acid derivatives.
-
Reagents: 2-Amino-4,5-dimethoxybenzoic acid (1.0 eq), Formamide (excess), Ammonium Acetate (catalytic).
-
Procedure:
-
Suspend 2-amino-4,5-dimethoxybenzoic acid (10 mmol) in Formamide (15 mL).
-
Heat the mixture to 140°C for 4–6 hours. Note: The reaction is complete when the starting material spot disappears on TLC (5% MeOH in DCM).
-
Cool to room temperature. The product will precipitate.
-
Pour into ice-cold water (50 mL) and filter.
-
QC Check:
H NMR should show a singlet around 8.0 ppm (H-2 proton) and a broad singlet >11 ppm (NH).
-
Phase B: Chlorination (Activation)
Objective: Convert the stable ketone/lactam into a reactive electrophile (4-chloroquinazoline).
Critical Safety Note:
-
Reagents: 6,7-Dimethoxyquinazolin-4(3H)-one (Intermediate A),
(Phosphorus oxychloride), -Diethylaniline (Base catalyst). -
Procedure:
-
Place Intermediate A (5 mmol) in a round-bottom flask under Argon.
-
Add
(10 mL) carefully. Add -diethylaniline (0.5 mL) to catalyze the reaction. -
Reflux at 110°C for 3 hours. The suspension should turn into a clear yellow/orange solution.
-
Work-up (Critical Step): Distill off excess
under reduced pressure. -
Dissolve the residue in dry DCM and pour slowly onto crushed ice/NaHCO
mixture. Do not let the temperature rise. -
Extract with DCM, dry over MgSO
, and concentrate. -
Stability Warning: The 4-chloro intermediate is hydrolytically unstable. Use immediately in Phase C or store under inert gas at -20°C.
-
Phase C: Nucleophilic Aromatic Substitution ( )
Objective: Coupling the core with the aniline tail to install the selectivity motif.
-
Reagents: 4-Chloro-6,7-dimethoxyquinazoline (from Phase B), 3-Aminobenzenesulfonamide (1.1 eq), Isopropanol (
-PrOH). -
Procedure:
-
Dissolve the 4-chloro intermediate (5 mmol) in
-PrOH (20 mL). -
Add 3-Aminobenzenesulfonamide (5.5 mmol).
-
Reflux at 85°C for 4 hours.
-
Self-Validating Endpoint: The product usually precipitates as the hydrochloride salt during the reaction.
-
Cool, filter, and wash with cold ether.
-
Free Base Generation: Suspend the salt in MeOH/Water and adjust pH to 8 with saturated NaHCO
. Filter the free base.
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route for 4-anilinoquinazoline derivatives.
Biological Validation: HTRF Kinase Assay
To verify the potency of the synthesized compound, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This method is superior to standard ELISA due to its "mix-and-read" format and resistance to fluorescence interference.
Assay Principle
The assay detects the phosphorylation of a biotinylated substrate (e.g., MEK1) by recombinant B-Raf(V600E).
-
Donor: Europium (Eu)-cryptate labeled anti-phospho-substrate antibody.
-
Acceptor: Streptavidin-XL665 (binds to the biotinylated substrate).
-
Signal: When phosphorylation occurs, the antibody binds the substrate, bringing Donor and Acceptor close. Excitation at 337 nm yields emission at 665 nm (FRET). Inhibition results in a decrease in the 665 nm signal.
Protocol Steps
-
Enzyme Prep: Dilute recombinant B-Raf(V600E) (approx. 0.2 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM DTT, 0.01% Brij-35). -
Inhibitor Incubation:
-
Add 4 µL of synthesized Quinazoline Inhibitor (serially diluted in DMSO/Buffer) to a white low-volume 384-well plate.
-
Add 2 µL of Enzyme solution.
-
Incubate for 15 minutes at RT to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 4 µL of Substrate/ATP mix (Biotin-MEK1 + 10 µM ATP).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-Cryptate Antibody + Streptavidin-XL665 in EDTA buffer). The EDTA stops the kinase reaction.
-
Incubate for 60 minutes.
-
-
Read: Measure fluorescence at 620 nm (Donor reference) and 665 nm (FRET signal) on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
Data Analysis
Calculate the HTRF Ratio for each well:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Synthesis: Low yield in Step B | Incomplete reaction or hydrolysis during workup. | Ensure |
| Synthesis: Product is sticky/oil | Impurities or residual solvent. | Recrystallize from Ethanol/Water or trituruate with diethyl ether. |
| Assay: High Background Signal | Non-specific binding or too much enzyme. | Titrate the enzyme concentration. Add 0.1% BSA to the buffer. |
| Assay: "Hook Effect" | High concentration of biotin-substrate. | Ensure substrate concentration is below the binding capacity of Streptavidin-XL665. |
References
-
Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. ResearchGate. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI Pharmaceuticals. [Link]
-
c-Raf Kinase Assay Kit Data Sheet. BPS Bioscience. [Link]
-
Synthesis of bioactive quinazolin-4(3H)-one derivatives. Acta Pharmaceutica. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-8-iodo-7-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-8-iodo-7-methylquinazoline, a key intermediate in pharmaceutical research. Our goal is to equip you with the knowledge to optimize your reaction yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, offering insights into the underlying chemistry and providing actionable solutions.
Question 1: My overall yield for 4-Chloro-8-iodo-7-methylquinazoline is consistently low. What are the most likely causes and how can I improve it?
Low yields can stem from inefficiencies in either of the two key synthetic steps: the formation of the 8-iodo-7-methylquinazolin-4(3H)-one intermediate or the subsequent chlorination.
Step 1: Synthesis of 8-iodo-7-methylquinazolin-4(3H)-one
The initial cyclization to form the quinazolinone core is critical. Common pitfalls include:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the duration or moderately increasing the temperature.[1][2] Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[1][3]
-
-
Suboptimal Reaction Temperature: High temperatures can lead to decomposition of starting materials or the formation of byproducts, while low temperatures can result in an incomplete reaction.[4]
-
Solution: Carefully optimize the reaction temperature. A typical range for this type of cyclization is 120-150°C.[1]
-
-
Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.
-
Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the crude quinazolinone intermediate can be crucial for removing impurities that may interfere with the subsequent chlorination step.[1]
-
Step 2: Chlorination of 8-iodo-7-methylquinazolin-4(3H)-one
The conversion of the quinazolinone to the 4-chloroquinazoline is often the most challenging step.
-
Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common chlorinating agent, but it is highly reactive and can degrade upon exposure to moisture.[1][5]
-
Solution: Use a fresh bottle of POCl₃ or distill it immediately before use to ensure high reactivity.[2]
-
-
Hydrolysis of the Product: The 4-chloroquinazoline product is susceptible to hydrolysis back to the starting quinazolinone, especially during the workup phase.[1]
-
Solution: Perform the reaction under strictly anhydrous conditions, using oven-dried glassware and dry solvents. During workup, quench the reaction mixture by pouring it slowly onto crushed ice or a cold, saturated sodium bicarbonate solution.[1][6][7] This "reverse quench" method helps to rapidly neutralize the acidic environment and minimize hydrolysis.[6][8]
-
-
Incomplete Reaction: The chlorination may not have reached completion.
-
Solution: The reaction often requires heating. A temperature range of 70-90°C is typically effective for driving the conversion to completion.[2] Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Question 2: I'm observing the formation of a significant amount of a dark, tarry byproduct during the chlorination step. What is it and how can I prevent it?
The formation of dark, insoluble materials is often due to side reactions like pseudodimer formation, which can occur when using POCl₃.[2]
-
Mechanism: This side reaction is more prevalent at lower temperatures.
-
Prevention:
-
Temperature Control: The reaction of quinazolones with POCl₃ occurs in two stages. An initial phosphorylation occurs at lower temperatures (< 25°C), followed by the conversion to the chloroquinazoline at higher temperatures (70-90°C). Maintaining basic conditions during the initial addition of POCl₃ at lower temperatures can suppress pseudodimer formation.
-
Reagent Addition: Add the POCl₃ slowly to the reaction mixture to control the initial exotherm.
-
Question 3: The purification of the final 4-Chloro-8-iodo-7-methylquinazoline is proving difficult. What are the best practices?
The polarity and potential instability of the product can present purification challenges.
-
Column Chromatography: This is often the most effective method for isolating the pure product.
-
Recommended System: A silica gel column with a gradient of ethyl acetate in hexanes is a common and effective choice for purifying quinazoline derivatives.[1]
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a viable option.
-
Solvent Selection: Experiment with different solvent systems. A mixture of ethanol and water or ethyl acetate and hexanes may be effective.
-
-
Handling Precautions: 4-Chloroquinazolines can be unstable, so it is important to handle them carefully during workup and purification to minimize losses.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended chlorinating agent for this synthesis?
A1: Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for converting 4-quinazolinones to 4-chloroquinazolines.[2][9][10] Thionyl chloride (SOCl₂) can also be used.[2][11]
Q2: What is the optimal temperature for the chlorination reaction with POCl₃?
A2: For a clean and efficient conversion, heating the reaction mixture to between 70°C and 90°C is generally recommended after the initial addition of POCl₃ at a lower temperature.[2]
Q3: How should I properly quench the excess POCl₃ after the reaction?
A3: A "reverse quench" is the safest and most effective method. This involves slowly adding the reaction mixture to a vigorously stirred slurry of crushed ice and a base, such as saturated sodium bicarbonate solution.[6][8] This method helps to control the exothermic reaction and prevent the accumulation of unstable intermediates.[8]
Q4: Can I use microwave irradiation to improve the yield of the initial quinazolinone formation?
A4: Yes, microwave-assisted synthesis has been shown to be an effective method for improving yields and reducing reaction times for the synthesis of quinazolinone derivatives.[1][3]
Q5: Are there any specific safety precautions I should take when working with POCl₃?
A5: Phosphorus oxychloride is toxic and reacts violently with water.[12] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and ensure all glassware is scrupulously dry.
Experimental Protocols
Protocol 1: Synthesis of 8-iodo-7-methylquinazolin-4(3H)-one
This protocol is a general guideline and may require optimization based on your specific starting materials and equipment.
-
Combine the appropriate substituted anthranilic acid and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 130-135°C for 2-4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain the crude 8-iodo-7-methylquinazolin-4(3H)-one.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the purified 8-iodo-7-methylquinazolin-4(3H)-one.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-8-iodo-7-methylquinazoline.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Recommendation | Rationale |
| Quinazolinone Synthesis | ||
| Temperature | 120-150°C | Balances reaction rate and potential for decomposition.[1] |
| Monitoring | TLC | Ensures reaction goes to completion without significant byproduct formation.[1][2] |
| Purification | Recrystallization or Column Chromatography | Removes impurities that can hinder the subsequent chlorination step.[1] |
| Chlorination | ||
| Chlorinating Agent | Freshly distilled or new POCl₃ | Ensures high reactivity and prevents issues from reagent decomposition.[2] |
| Reaction Conditions | Anhydrous | Prevents hydrolysis of POCl₃ and the 4-chloro product.[1] |
| Temperature | 70-90°C | Drives the reaction to completion.[2] |
| Workup | Reverse quench onto ice/bicarbonate | Minimizes hydrolysis of the desired product.[1][6][8] |
| Purification | ||
| Method | Column Chromatography (Silica gel, EtOAc/Hexanes) | Effective for isolating the polar product from non-polar impurities.[1] |
Synthetic Workflow
Caption: Synthetic workflow for 4-Chloro-8-iodo-7-methylquinazoline.
References
-
[Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[15]. - ResearchGate]()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorus Oxychloride [commonorganicchemistry.com]
- 13. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4 [sioc-journal.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 23. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4-Chloroquinazolines During Workup
Case ID: 4-CQ-STABILITY-001 Status: Active Priority: High (Yield Critical) Applicable Compounds: 4-chloroquinazoline, 4-chloro-6,7-dimethoxyquinazoline, Erlotinib/Gefitinib intermediates.
Executive Summary
The transformation of quinazolin-4(3H)-ones to 4-chloroquinazolines (using POCl₃ or SOCl₂) is a standard yet perilous operation in medicinal chemistry. The 4-chloroquinazoline core is highly electrophilic at the C4 position. Upon contact with water—especially in the presence of acid and heat—it rapidly hydrolyzes back to the thermodynamically stable quinazolinone starting material.
This guide provides the protocols required to interrupt this hydrolysis cycle, ensuring high isolation yields of the chloride intermediate.
Module 1: The Failure Mechanism (Why Your Reaction "Reverses")
Understanding the enemy is the first step to defeating it. The hydrolysis of 4-chloroquinazoline is acid-catalyzed .
-
The Trigger: When you quench a POCl₃ reaction with water, phosphoric acid and HCl are generated immediately.
-
The Activation: The generated protons (H⁺) protonate the N1 or N3 nitrogen atoms of the quinazoline ring.
-
The Attack: This protonation dramatically increases the electrophilicity of the C4 carbon, making it a "magnet" for water (nucleophile).
-
The Result: Water displaces the chloride, and the molecule tautomerizes back to the stable "one" form (white solid).
Mechanism Visualization
The following diagram illustrates the acid-catalyzed pathway you must prevent.
Figure 1: The acid-catalyzed hydrolysis pathway. Note that H⁺ acts as a catalyst, accelerating the reversion to the starting material.
Module 2: Standard Operating Procedures (SOPs)
Do not rely on luck. Use these self-validating protocols to guarantee stability.
Protocol A: The "Strip and Chase" (Gold Standard)
Best for: Stable intermediates, large scale, and when using POCl₃.
The Logic: By removing the POCl₃ before adding water, you eliminate the source of the massive exotherm and the acid spike.
-
Evaporation: Upon reaction completion, remove excess POCl₃ via rotary evaporation (50–60 °C, <20 mbar).
-
The Toluene Chase (Critical):
-
Add anhydrous Toluene (approx. 2–3 volumes relative to crude).[1]
-
Re-evaporate to dryness.
-
Why? Toluene forms an azeotrope with residual POCl₃, dragging the last traces of the reagent out of the flask.
-
-
The Cold Wash:
-
Dissolve the residue in DCM (Dichloromethane) or EtOAc .
-
Wash rapidly with cold saturated NaHCO₃.
-
Dry over MgSO₄ immediately and concentrate.
-
Protocol B: The "Inverse Buffered Quench"
Best for: Small scales (<1g) or volatile products where stripping is difficult.
The Logic: Never add water to the acid. Add the acid to a cold buffer to maintain a neutral pH and dissipate heat.
-
Prepare the Quench: In a large beaker, prepare a slurry of Crushed Ice and NaHCO₃ (Sodium Bicarbonate) or dilute NH₄OH .
-
Slow Addition: Pour the reaction mixture (POCl₃ + Product) slowly into the vigorously stirred ice slurry.
-
Warning: This will fizz and generate heat. Control the rate so the internal temperature stays <5 °C .
-
-
Extraction: Immediately extract into DCM or EtOAc. Do not let the product sit in the aqueous layer.
Decision Matrix: Which Protocol?
Figure 2: Workflow decision tree based on reaction scale and thermal safety.
Module 3: Troubleshooting & FAQs
Q1: My product precipitated as a white solid during the quench. Is it pure?
-
Diagnosis: Likely not. 4-chloroquinazolines are often yellow/tan solids or oils. A white, high-melting solid that is insoluble in DCM is usually the hydrolyzed quinazolinone (starting material).
-
Fix: Check LCMS/NMR. If hydrolyzed, you must re-chlorinate. You cannot "dry" the water off; the bond has broken.
Q2: Can I store the 4-chloroquinazoline?
-
Stability: Poor. Moisture in the air is enough to hydrolyze it over 24-48 hours.
-
Recommendation: Use it immediately in the next step (SNAr). If storage is mandatory, store under Argon in a freezer (-20 °C) in a desiccator.
Q3: Why not use NaOH to neutralize the acid?
-
Risk: While NaOH neutralizes acid effectively, the hydroxide ion (OH⁻) is a strong nucleophile. If the mixture warms up even slightly, OH⁻ will attack C4, causing hydrolysis via base catalysis.
-
Better Choice: Use NaHCO₃ (Bicarbonate) or DIPEA. They neutralize acid without being aggressive nucleophiles.
Q4: I see "dimer" formation on TLC. What is this?
-
Cause: If the reaction is not complete or if hydrolysis begins, the "one" (nucleophile) reacts with the "chloro" (electrophile) to form a dimer.
-
Prevention: Ensure complete conversion before workup. Keep the workup strictly cold.
Reference Data: Quenching Agents Comparison
| Quenching Agent | pH Control | Heat Generation | Risk of Hydrolysis | Recommendation |
| Water | Poor (Acidic) | High | Critical | Avoid (unless stripping first) |
| NaOH (aq) | Strong Basic | High | High (Direct Attack) | Risky (Only if <0°C) |
| NaHCO₃ (sat) | Buffered (~pH 8) | Moderate (CO₂ evolution) | Low | Recommended |
| NH₄OH (dilute) | Basic (~pH 10) | Moderate | Low | Good (Standard for Erlotinib) |
References
-
Arnott, E. A., et al. (2011).[2] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[3] Link
-
RSC Publishing. (1948). "Quinazoline Derivatives."[2][4][5][6][7][8][9] Journal of the Chemical Society, 360-366.[3] Link
-
Knesl, P., et al. (2006). "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules, 11(4), 286-297. Link
-
Organic Syntheses. (2008). "4-Chloroquinazoline."[4][5][8][9][10][11] Org.[3][12] Synth., 85, 10. Link
-
World Intellectual Property Organization. (2001). "Process for the preparation of quinazoline derivatives." Patent WO2001034574. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Microwave Reaction Time for Quinazoline Amination
Welcome to the technical support center for microwave-assisted synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of quinazoline amination. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, explaining not just the "how" but the critical "why" behind each experimental step.
Section 1: Core Principles & Frequently Asked Questions
Q1: What are the primary advantages of using microwave irradiation for quinazoline amination over conventional heating?
Microwave-assisted organic synthesis (MAOS) offers significant advantages, primarily by accelerating reaction rates and often improving product yields.[1] Unlike conventional oil baths, which heat vessel walls via conduction and convection, microwave irradiation directly energizes polar molecules in the reaction mixture through dielectric heating.[2] This leads to rapid, uniform, and efficient heating, often reducing reaction times from hours to mere minutes.[3][4][5] Key benefits include:
-
Drastic Reduction in Reaction Time: Reactions can be completed in 2-30 minutes instead of several hours.[3][4][6]
-
Increased Product Yields: Rapid heating to superheated temperatures can overcome activation energy barriers more effectively, often leading to higher conversion and cleaner reaction profiles.[3][7]
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, which is often difficult to achieve with domestic microwave ovens.[3]
-
Greener Chemistry: Shorter reaction times and improved efficiency translate to lower energy consumption.[1][7] Many protocols have also been developed under solvent-free conditions, further reducing environmental impact.[8][9]
Q2: How do I select an appropriate starting temperature and time for a new quinazoline amination reaction?
For a new reaction, a systematic screening approach is the most effective strategy.[10] Start with conditions reported for similar transformations. A typical starting point for a palladium-catalyzed C-N coupling (e.g., Buchwald-Hartwig) on a haloquinazoline is 120-150°C for 10-30 minutes .[6][11]
The optimal conditions are highly dependent on the reactivity of your substrates:
-
Leaving Group: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. Less reactive halides may require higher temperatures or longer irradiation times.
-
Amine Nucleophilicity: Less nucleophilic amines (e.g., those with electron-withdrawing groups) may require more forcing conditions.
-
Steric Hindrance: Sterically hindered substrates on either the quinazoline or the amine may necessitate higher temperatures to overcome the energetic barrier for the reaction.[10]
A good practice is to run a small-scale temperature screen (e.g., 100°C, 120°C, 140°C, 160°C) for a fixed time (e.g., 15 minutes) and analyze the outcomes by LC-MS or TLC to find the most promising conditions.[10]
Q3: Which solvents are best suited for microwave-assisted quinazoline amination?
Solvent choice is critical for efficient microwave synthesis. The ability of a solvent to absorb microwave energy is key. Polar solvents with a high dielectric loss tangent are heated most effectively.
-
Excellent Choices: Dimethylformamide (DMF), ethanol, isopropanol, and N,N-Dimethylacetamide (DMAC) are highly effective at absorbing microwave energy and are commonly used.[7][12][13] A mixture of isopropanol and acetic acid has also been shown to be highly effective.[2]
-
Moderate Choices: Toluene has poor microwave absorbance on its own but can be used. Its performance can be significantly improved by using it in a mixture with a more polar solvent or by ensuring ionic species (catalysts, bases) are present to aid absorption.[14][15]
-
Solvent-Free Conditions: For a greener approach, reactions can be performed neat (solvent-free) or by adsorbing reactants onto a solid support like silica gel or montmorillonite K-10.[7][8][16] This is particularly effective when one of the reactants is a liquid or has a low melting point.
Causality: The rapid heating in microwave chemistry is due to the interaction of the oscillating electric field with the permanent dipoles of the solvent molecules. Solvents with high polarity can efficiently absorb this energy and transfer it as heat to the entire reaction mixture, leading to a dramatic acceleration of the reaction rate.[2]
Section 2: Troubleshooting Common Issues
Q4: My reaction has a low yield with a significant amount of unreacted starting material. What should I do?
This is a common issue that can often be resolved by systematically investigating several factors. The following decision tree can guide your troubleshooting process.
Caption: General experimental workflow for microwave-assisted quinazoline amination.
Protocol: Microwave-Assisted Buchwald-Hartwig Amination of 4-Chloroquinazoline
This protocol provides a robust starting point for the palladium-catalyzed amination of a haloquinazoline. [11][14][17] Materials:
-
4-Chloroquinazoline (1.0 mmol)
-
Desired amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
X-Phos (0.08 mmol, 8 mol%)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous Toluene or Dioxane (4 mL)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vessel, add the 4-chloroquinazoline, the desired amine, Pd₂(dba)₃, X-Phos, and NaOt-Bu.
-
Add the magnetic stir bar to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel securely with a cap.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 130 °C
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: 300 W (or dynamic power control)
-
Stirring: High
-
-
Start the irradiation program. The reactor will automatically monitor and adjust power to maintain the set temperature.
-
After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) using the instrument's automated cooling system.
-
Once cooled, carefully open the vessel. Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aminated quinazoline. [6]
Data Presentation: Starting Conditions for Optimization
The following table summarizes recommended starting parameters for screening different quinazoline amination reactions. These are intended as a guide, and optimal conditions may vary.
| Parameter | Condition 1 (High Reactivity) | Condition 2 (Medium Reactivity) | Condition 3 (Low Reactivity) | Rationale & Causality |
| Substrate | 4-Iodoquinazoline + Primary Alkylamine | 4-Bromoquinazoline + Aniline | 4-Chloroquinazoline + Hindered Secondary Amine | Reactivity follows the order I > Br > Cl. Less nucleophilic or sterically hindered amines require more energy. |
| Temperature | 100 °C | 120 °C | 140 - 150 °C | Higher temperatures provide the necessary activation energy for less reactive partners. [8] |
| Time | 10 min | 20 min | 30 min | Longer times may be needed for complete conversion of challenging substrates. [2] |
| Solvent | Ethanol | Dioxane / Toluene | DMF / DMAC | Highly polar solvents like DMF are excellent for difficult reactions due to their superior heating efficiency. [12] |
| Catalyst System | Pd(OAc)₂ / X-Phos | Pd₂(dba)₃ / X-Phos | CuI / Cs₂CO₃ (for certain substrates) | The choice of ligand and metal is crucial. Bulky, electron-rich phosphine ligands (like X-Phos) are standard for Buchwald-Hartwig. [11][14]Copper catalysts can be effective alternatives. [8][18] |
| Power (Max) | 250 W | 300 W | 300 W | Use dynamic power control where the instrument adjusts power to maintain temperature. A maximum power setting prevents overshoot. |
References
- Benchchem. (n.d.). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.
- Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
- Besson, T., et al. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-17.
- Al-Subaie, N., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583524.
- Al-Subaie, N., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 4-(Quinazolin-2-yl)phenol.
- Luo, Y., et al. (2012). Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)
- Chen, Y.-A., et al. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC.
- Clososki, G. C., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. PMC.
- Alexandre, F.-R., et al. (2002). A Microwave Improvement in the Synthesis of the Quinazoline Scaffold.
- (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Liu, T., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed.
- Dabiri, M., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry.
- Petricci, E., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Cole, K. P., et al. (2019).
- Di Schiena, M., et al. (2023).
- Diaz-Ortiz, A., et al. (1999). MICROWAVE ENHANCED SYNTHESIS OF QUINAZOLINES. Sciforum.
- Besson, T., et al. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed.
- Khodaei, M. M., et al. (2012).
- Glavaš-Obrovac, L., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
- Omar N., et al. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Journal of Population Therapeutics and Clinical Pharmacology.
- Amrutkar, S. V., et al. (2018).
- Kumar, D., et al. (2024).
- Niraimathi, V., & Sudha, A. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals.
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 14. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting low reactivity at the 8-iodo position in cross-coupling
Topic: Troubleshooting Low Reactivity at the 8-Iodo Position
Ticket ID: C8-COUPLING-FAIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "C8 Conundrum"
You are likely visiting this page because your cross-coupling reaction (likely Suzuki-Miyaura or Sonogashira) on an 8-iodoheterocycle (e.g., 8-iodoimidazo[1,2-a]pyridine , 8-iodopurine , or 8-iodoquinoline ) has failed.
The 8-position in fused bicyclic nitrogen systems is uniquely challenging due to two converging factors:
-
Catalyst Poisoning (The "N-Sink"): The nitrogen atom adjacent to the bridgehead (N1 in imidazopyridines, N7 in purines) is highly capable of coordinating to Palladium, forming a stable, non-reactive chelate that arrests the catalytic cycle.
-
Electronic Deactivation: While iodine is a good leaving group, the electron-rich nature of certain heterocycles can make the C-I bond less prone to oxidative addition compared to electron-deficient systems.
This guide moves beyond standard "add more catalyst" advice. We focus on ligand-controlled steric shielding and kinetic stabilization to force the reaction to completion.
Diagnostic Matrix: Identify Your Failure Mode
Before changing conditions, analyze your crude reaction mixture (LCMS/NMR) to classify the failure.
| Symptom | Diagnosis | Root Cause | Immediate Action |
| Full Recovery of SM | Catalyst Poisoning | The heteroatom (N) is binding Pd tighter than the phosphine ligand, preventing oxidative addition. | Switch to Bulky Dialkylbiaryl Ligands (e.g., XPhos, BrettPhos). |
| Product: Ar-H (De-iodinated) | Protodeiodination | The Pd-Ar intermediate is capturing a hydride (from solvent or base) instead of transmetallating. | Remove alcohols . Switch to Dioxane/Toluene. Use anhydrous conditions. |
| Product: Ar-Ar (Homocoupling) | Oxidative Homocoupling | Oxygen ingress or slow transmetallation allows two boronic acids to couple.[1] | Degas vigorously . Add the halide slowly or use a Pd(0) source instead of Pd(II). |
| Black Precipitate (Early) | Pd Aggregation | "Pd Black" formation. The ligand is not stabilizing the Pd(0) species effectively.[1] | Increase Ligand:Pd ratio (2:1 or 4:1). Lower temperature. |
The Solution: Steric Shielding Strategy
To couple at the 8-position, you must prevent the adjacent Nitrogen from binding to the Palladium. We achieve this using Buchwald-type ligands (Dialkylbiaryl phosphines).
Why Standard Ligands (PPh3) Fail:
Triphenylphosphine is relatively small. It allows the Pd center to interact with the N-lone pair of your substrate.
Why XPhos/BrettPhos Succeed:
These ligands have massive biaryl backbones that create a "roof" over the Palladium center. This steric bulk:
-
Physically blocks the N-heterocycle from coordinating to Pd.
-
Forces the Pd to react only with the accessible C-I bond (Oxidative Addition).
-
Accelerates Reductive Elimination (forming the product).
Visualizing the Mechanism (DOT Diagram)
Caption: Pathway divergence driven by ligand sterics. Bulky ligands prevent the N-coordination "dead end" common in 8-iodo substrates.
The "Gold Standard" Protocol (Suzuki-Miyaura)
Use this protocol as your baseline for 8-iodoimidazo[1,2-a]pyridines or 8-iodopurines.
Reagents:
-
Substrate: 8-Iodoheterocycle (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol% - provides 5 mol% Pd)
-
Ligand: XPhos (10 mol% - 2:1 Ligand:Pd ratio is crucial)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed
Step-by-Step Procedure:
-
The Dry Setup: In a glovebox or under active Nitrogen flow, add the 8-iodo substrate, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ into a microwave vial or Schlenk tube.
-
Tip: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding to the main mix can generate the active L-Pd(0) species more effectively.
-
-
Solvent Prep: Sparge the Dioxane/Water mixture with Argon/Nitrogen for 20 minutes. Do not skip this. Oxygen causes homocoupling and catalyst death.[1]
-
Addition: Add the solvent to the solids via syringe. Seal the vessel immediately.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Note: If using a microwave, heat to 110°C for 30–60 minutes.
-
-
Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with brine.
Troubleshooting FAQs
Q: I am seeing significant "Protodeiodination" (Ar-I
-
Cause: Your reaction environment contains hydride sources.[1] Common culprits are primary/secondary alcohols (used as solvents) or excessive heat with amine bases.
-
Fix:
-
Switch solvent to Toluene or DME (anhydrous).
-
Use Cs₂CO₃ instead of K₃PO₄ (sometimes the hydration water in phosphates acts as a proton source).
-
Ensure your solvent is strictly anhydrous.[1]
-
Q: My boronic acid is unstable (e.g., 2-pyridyl or heterocyclic boronic acids). A: These are prone to rapid protodeboronation (the boronic acid falls apart before coupling).
-
Fix: Switch to Potassium Trifluoroborates (R-BF₃K) . These are shelf-stable and release the active boronic acid slowly in the reaction, keeping the concentration low and preventing decomposition. Use the same conditions but ensure Water is present to hydrolyze the BF₃K.
Q: Can I use Pd(dppf)Cl₂? It’s cheaper. A: You can, but it is risky for the 8-position.
-
Reason: dppf is a bidentate ligand. While robust, it doesn't offer the same monodentate steric bulk as XPhos to block the N-coordination site. If you must use it, use Pd(dppf)Cl₂·DCM adduct at high loading (5-10 mol%) and high temp (110°C).
Q: The reaction turns black immediately and stops. A: This is "Pd Black" precipitation. Your catalyst has aggregated and died.
-
Fix: This means your ligand is not stabilizing the Pd(0). Increase the Ligand:Metal ratio. If using Pd(OAc)₂ + PPh₃, switch immediately to the Pd₂(dba)₃ + XPhos system described above.
References & Authority
-
Mechanistic Insight on N-Poisoning:
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (Demonstrates how N-coordination arrests catalysis and how to overcome it).
-
Source:
-
-
Suzuki Coupling Optimization (Alkyl/Aryl halides):
-
Suzuki Coupling - Organic Chemistry Portal. (General mechanisms and ligand effects).
-
Source:
-
-
Troubleshooting Low Yields:
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (Protodeiodination and Homocoupling solutions).
-
Source:
-
-
Heterocycle Triads & Reactivity:
-
Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings. (Specifics on reactivity order in heterocycles).
-
Source:
-
Sources
Technical Support Center: Removing Regioisomers in 7-Methylquinazoline Synthesis
Executive Summary & Core Challenge
In the synthesis of 7-methylquinazoline—a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors)—the most persistent technical challenge is the formation of the 5-methyl regioisomer .
This issue predominantly arises when constructing the quinazoline core from 3-methylaniline (m-toluidine) . The cyclization step (often via the Sandmeyer-isatin route) is not perfectly regioselective, yielding a mixture of 6-methylisatin (precursor to the desired 7-methylquinazoline) and 4-methylisatin (precursor to the 5-methyl impurity).
Once the quinazoline core is formed, separating the 5-methyl and 7-methyl isomers is thermodynamically difficult due to their similar polarity and solubility profiles. This guide provides a decision framework for upstream prevention and downstream purification.
Technical Troubleshooting & FAQs
Section A: Root Cause Analysis
Q1: Why does my "7-methylquinazoline" synthesis yield a mixture of isomers? A: If you started with 3-methylaniline (m-toluidine) , you are fighting the laws of electrophilic aromatic substitution.
-
Mechanism: When you cyclize the intermediate (e.g., isonitrosoacetanilide in the Sandmeyer route) onto the aromatic ring, the cyclization can occur either ortho or para to the methyl group.[1]
-
The Result:
-
Ratio: Typically ranges from 3:1 to 6:1 in favor of the desired product, but the 15-25% impurity is significant.
Q2: How do I definitively confirm the presence of the 5-methyl isomer? A: Use 1H NMR to validate your structure. The key diagnostic marker is the C-5 position (peri-position to the carbonyl/nitrogen).
-
7-Methyl Isomer (Desired): You will see a distinct aromatic proton signal for H-5 (typically a doublet,
Hz) significantly downfield ( 8.0–8.2 ppm) due to the deshielding effect of the C=O or C=N bond. -
5-Methyl Isomer (Impurity): The H-5 proton is replaced by a methyl group. You will lose the downfield doublet and instead see a methyl singlet shifted downfield (
2.6–2.9 ppm) compared to a standard aryl-methyl due to the peri-effect.
Section B: Purification Strategies
Q3: I already have the mixture. How do I remove the 5-methyl isomer? A: You must exploit the steric strain of the 5-methyl isomer to separate it via recrystallization.
-
The Principle: The 5-methyl group experiences steric clash with the C-4 substituent (carbonyl oxygen or chloro group). This disrupts crystal packing, making the 5-methyl isomer more soluble than the flatter, more symmetrical 7-methyl isomer.[1]
-
Protocol: Recrystallization from Glacial Acetic Acid or Ethanol/Water . The 7-methyl isomer will precipitate first. (See Protocol A below).
Q4: Chromatography failed. Why? A: Silica gel chromatography is often ineffective because the dipole moments of the 5-methyl and 7-methyl isomers are nearly identical.
-
Solution: If you must use chromatography, you generally need to purify at the Isatin intermediate stage (separating 4-methylisatin from 6-methylisatin) rather than the final quinazoline stage. The isatins have slightly different retention factors (
) in hexane/ethyl acetate gradients.[1]
Section C: Strategic Prevention[1]
Q5: How do I avoid this problem entirely in future batches? A: Change your starting material.
-
The Fix: Start with 2-amino-4-methylbenzoic acid (4-methylanthranilic acid) instead of m-toluidine.
-
Reasoning: The carboxylic acid group is already fixed at the correct position relative to the methyl group. Cyclization with formamide or urea forces the formation of the 7-methyl isomer exclusively.
-
Cost vs. Purity: While 4-methylanthranilic acid is more expensive than m-toluidine, the cost of separating regioisomers downstream (yield loss + solvent/time) usually exceeds the raw material savings.
Experimental Protocols
Protocol A: Purification of 7-Methylquinazolin-4(3H)-one via Recrystallization
Use this if you have a mixture of 7-methyl and 5-methyl isomers.
Reagents: Glacial Acetic Acid, Ethanol.[1]
-
Dissolution: Suspend the crude quinazolinone mixture in glacial acetic acid (10 mL per gram of solid).
-
Heating: Heat the mixture to reflux (
) until a clear solution is obtained. If insolubles persist, filter hot.[1] -
Controlled Cooling: Turn off the heat source and allow the flask to cool slowly to room temperature on the oil bath (do not place directly in ice). The slower the cooling, the higher the selectivity for the 7-methyl crystal lattice.
-
Crystallization: Once at room temperature, distinct needles of the 7-methyl isomer should form.
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the cake with a small amount of cold ethanol to remove the mother liquor (which is enriched with the more soluble 5-methyl isomer).
-
Validation: Analyze the solid via 1H NMR. If >5% 5-methyl isomer remains, repeat the process.
Protocol B: Regioselective Synthesis via 4-Methylanthranilic Acid
Use this for high-purity requirements.
Reagents: 2-Amino-4-methylbenzoic acid (1.0 eq), Formamide (5.0 eq).[1]
-
Setup: Mix 2-amino-4-methylbenzoic acid and formamide in a round-bottom flask.
-
Reaction: Heat to
for 4–6 hours. The reaction is driven by the release of water and ammonia. -
Workup: Cool the mixture to room temperature. The product, 7-methylquinazolin-4(3H)-one, will precipitate out of the formamide solution.
-
Isolation: Pour the mixture into ice water (approx. 5x reaction volume) to complete precipitation.[1]
-
Filtration: Filter the solid and wash extensively with water to remove excess formamide.
-
Drying: Dry in a vacuum oven at
. -
Yield: Typically 85–95% with >99% regio-purity.
Quantitative Comparison of Isomers
| Feature | 7-Methyl Isomer (Target) | 5-Methyl Isomer (Impurity) |
| Origin (m-toluidine route) | Para-cyclization (Major) | Ortho-cyclization (Minor) |
| Steric Environment | Unhindered | Steric strain (Peri-interaction with C4) |
| Solubility | Lower (Packs well) | Higher (Packs poorly) |
| 1H NMR (C-5 Proton) | Doublet, | Absent (Methyl singlet |
| Melting Point | Generally Higher | Generally Lower |
Visualizations
Figure 1: Reaction Pathway and Isomer Formation
This diagram illustrates the divergence point in the Sandmeyer-Isatin route that creates the impurity.
Caption: The divergence of m-toluidine into 6-methyl and 4-methyl isatins determines the final regioisomeric ratio.
Figure 2: Purification Decision Tree
A logical flow for determining the best purification strategy based on current stage and purity needs.
Caption: Workflow for selecting the appropriate purification method based on the synthesis stage.
References
-
Silva, B. et al. (2010).[1] Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. Journal of the Brazilian Chemical Society. Link
-
Connolly, D. J. et al. (2005).[1] Synthesis of quinazolinones. Tetrahedron Letters. Link
-
BenchChem Technical Data . Solubility Profile of Quinazoline Derivatives. Link[1]
-
National Institutes of Health (NIH) . PubChem Compound Summary: 7-Methylquinazolin-4(3H)-one. Link
-
Mhaske, S. B. et al. (2006).[1] Regioselective synthesis of quinazolinones. Synthesis. Link[1]
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 4-Chloro-8-iodo-7-methylquinazoline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers an unparalleled window into the molecular architecture of these entities. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Chloro-8-iodo-7-methylquinazoline, a substituted quinazoline with potential applications in medicinal chemistry. We will dissect the predicted spectral features, compare the utility of 1H NMR against other analytical methodologies, and provide a robust experimental protocol for its acquisition.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinazoline and its derivatives are a class of heterocyclic compounds that feature a benzene ring fused to a pyrimidine ring. This scaffold is considered "privileged" due to its ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of quinazoline derivatives is often finely tuned by the nature and position of substituents on the bicyclic ring system. In the case of 4-Chloro-8-iodo-7-methylquinazoline, the chloro, iodo, and methyl groups are expected to significantly influence its electronic and steric properties, and consequently, its spectral characteristics.
Deciphering the 1H NMR Spectrum of 4-Chloro-8-iodo-7-methylquinazoline: A Predictive Analysis
The structure of 4-Chloro-8-iodo-7-methylquinazoline presents four unique aromatic protons and a methyl group. Let's analyze the expected chemical shift and multiplicity for each.
Aromatic Protons (H2, H5, H6):
-
H2 (Pyrimidine Ring): The proton at the 2-position of the quinazoline ring is typically the most downfield-shifted aromatic proton due to the deshielding effect of the two adjacent nitrogen atoms. We can predict its chemical shift to be in the range of δ 9.3-9.5 ppm . It will appear as a singlet (s) as it has no adjacent protons. For comparison, the H2 proton in unsubstituted quinazoline appears at δ 9.36 ppm.
-
H5 and H6 (Benzene Ring): The protons on the benzene ring will have distinct chemical shifts influenced by the substituents.
-
H5: This proton is situated ortho to the iodine at position 8 and meta to the methyl group at position 7. The iodine atom exerts a moderate deshielding effect, while the methyl group has a weak shielding effect. We can predict the chemical shift of H5 to be around δ 7.8-8.0 ppm . It will appear as a doublet (d) due to coupling with H6, with a typical ortho coupling constant (³J) of 7-10 Hz.
-
H6: This proton is positioned ortho to the methyl group at position 7 and meta to the iodine at position 8. The methyl group will cause a slight upfield shift. Therefore, we can expect the chemical shift of H6 to be in the region of δ 7.4-7.6 ppm . It will also appear as a doublet (d) due to coupling with H5, exhibiting the same ortho coupling constant.
-
Methyl Protons (7-CH₃):
-
The methyl group protons at position 7 will resonate in the aliphatic region of the spectrum. Being attached to an aromatic ring, they will be slightly deshielded compared to a typical alkyl methyl group. A predicted chemical shift of δ 2.4-2.6 ppm is reasonable. This signal will appear as a singlet (s) as there are no adjacent protons to couple with.
Visualizing the Connectivity and Predicted Shifts
The following diagram illustrates the structure of 4-Chloro-8-iodo-7-methylquinazoline and the predicted proton environments.
Caption: Predicted 1H NMR assignments for 4-Chloro-8-iodo-7-methylquinazoline.
Comparative Analysis: 1H NMR vs. Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques. Here’s a comparison:
| Technique | Information Provided | Strengths | Limitations |
| 1H NMR Spectroscopy | Precise information on the number, environment, and connectivity of protons. | Non-destructive; provides detailed structural information in solution.[2] | Requires a relatively pure sample of sufficient quantity; may not be suitable for insoluble compounds. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, providing the molecular weight and fragmentation patterns.[1][3] | High sensitivity; can analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).[4] | Does not provide direct information on the connectivity of atoms; isomers can be difficult to distinguish without fragmentation analysis. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies.[5][6] | Fast and simple; excellent for identifying key functional groups like C=N, C-Cl, and aromatic C-H bonds.[2] | Provides limited information on the overall molecular skeleton; spectra can be complex and difficult to interpret fully. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[7][8] | Unambiguous structure determination in the solid state.[2] | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the conformation in solution. |
Synergistic Approach: The most robust structural confirmation is achieved by combining these techniques. For instance, MS would confirm the molecular weight of 4-Chloro-8-iodo-7-methylquinazoline (C₉H₆ClIN₂), and IR would show characteristic peaks for the quinazoline core and the C-Cl bond. 1H NMR would then provide the definitive proton connectivity, and in conjunction with ¹³C NMR, would offer a complete picture of the carbon skeleton.
Experimental Protocol for 1H NMR Spectral Acquisition
To obtain a high-quality 1H NMR spectrum of 4-Chloro-8-iodo-7-methylquinazoline, the following detailed protocol should be followed:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
Shim the magnetic field to achieve homogeneity and obtain sharp, symmetrical peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically sufficient.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
-
Workflow for Structural Elucidation
The following diagram outlines the logical workflow for the comprehensive structural analysis of a novel compound like 4-Chloro-8-iodo-7-methylquinazoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quinazoline derivatives with new phenolic moieties: in vitro and in silico evaluations as alternative polyphenol oxidase inhibitors - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Technical Guide: Mass Spectrometry Fragmentation Pattern of Chloro-Iodo-Quinazolines
Executive Summary
Context: Chloro-iodo-quinazolines (e.g., 4-chloro-6-iodoquinazoline) are critical scaffold intermediates in the synthesis of EGFR and VEGFR kinase inhibitors (such as Vandetanib analogs). Their dual-halogenated nature presents a unique analytical challenge and opportunity.
The Core Challenge: Distinguishing between isomers (e.g., 6-iodo vs. 7-iodo) and confirming successful halogenation requires a nuanced understanding of bond dissociation energies (BDE). Standard MS analysis often yields confusing spectra due to the competing loss of halogens versus the degradation of the diazine ring.
The Solution: This guide delineates the specific fragmentation hierarchy governed by the "Weakest Link" principle. We compare the chloro-iodo fragmentation phenotype against dichloro- and bromo-analogs to provide a definitive identification protocol.
Technical Deep Dive: The Halogen Effect
To interpret the MS spectra of chloro-iodo-quinazolines, one must understand the interplay between isotopic signatures and bond stability.
Bond Dissociation Energy (BDE) Hierarchy
Fragmentation is not random; it follows the path of least resistance. In chloro-iodo-quinazolines, the Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond or the aromatic ring bonds.
| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | MS Consequence |
| C–F | ~116 | Rare fragmentation; remains on ring. |
| C–H | ~99 | Stable. |
| C–Cl | ~81 | Loss of Cl radical (35/37 Da) is secondary. |
| C–I | ~57 | Primary Fragmentation Event. Rapid loss of I radical (127 Da). |
Isotopic Signatures
-
Chlorine: Exhibits a distinct 3:1 intensity ratio for M and M+2 peaks due to
Cl and Cl natural abundance. -
Iodine: Monoisotopic (
I). It does not add to the isotope pattern complexity but adds a significant mass defect. -
Combined: The molecular ion (M
) of a chloro-iodo-quinazoline will show a 3:1 doublet , but the fragment resulting from iodine loss ([M-I] ) will retain this 3:1 doublet (since Cl is still present). Conversely, the fragment from chlorine loss ([M-Cl] ) will lose the doublet pattern.
Fragmentation Pathways & Visualization
The fragmentation of a prototypical 4-chloro-6-iodoquinazoline under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows a predictable cascade.
The Pathway
-
Primary Event (Regioselective Cleavage): The molecular ion (M
) undergoes homolytic cleavage of the weak C-I bond, expelling an iodine radical (I ). -
Secondary Event (Ring Degradation): The resulting chloro-quinazoline cation stabilizes via the loss of Hydrogen Cyanide (HCN, 27 Da), a hallmark of the pyrimidine ring in quinazolines.
-
Tertiary Event: Subsequent loss of the chlorine radical or a second HCN molecule.
Pathway Diagram (DOT)
The following diagram illustrates the fragmentation logic for 4-chloro-6-iodoquinazoline (
Caption: Figure 1. Competitive fragmentation kinetics of 4-chloro-6-iodoquinazoline. The solid bold arrow indicates the dominant pathway driven by the weak C-I bond.
Comparative Analysis: Performance vs. Alternatives
This section compares the "diagnostic utility" of the Chloro-Iodo pattern against other halogenated analogs commonly found in drug development libraries.
Table 1: Halogenated Quinazoline MS Profile Comparison
| Feature | Chloro-Iodo-Quinazoline | Dichloro-Quinazoline | Bromo-Chloro-Quinazoline |
| Molecular Ion Isotope Pattern | 3:1 (Doublet) | 9:6:1 (Triplet) | 3:4:1 (Complex Multi-isotope) |
| Primary Neutral Loss | Iodine radical (127 Da) | HCN (27 Da) or Cl (35 Da) | Bromine radical (79/81 Da) |
| Base Peak Origin | Often [M-I] | Often M | Often [M-Br] |
| Diagnostic Confidence | High. The loss of 127 Da is unmistakable and clears the spectrum. | Medium. Cl loss competes with HCN loss, creating spectral congestion. | High. Br loss is distinct, but isotopic overlap can be tricky. |
| Causality | Weak C-I bond dominates kinetics. | Stronger C-Cl bonds allow ring fragmentation to compete. | C-Br bond is intermediate; Br loss is preferred but less exclusive than I. |
Experimental Protocol: Self-Validating Workflow
To reliably characterize these compounds, use the following LC-MS/MS protocol. This workflow includes "Checkpoints" to validate data integrity.
Instrumentation Setup
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Why: Quinazolines protonate easily at N1 or N3.
-
-
Analyzer: Q-TOF or Triple Quadrupole (for precursor/product scans).
Step-by-Step Workflow
Step 1: Precursor Ion Scan (Q1)
-
Inject sample (1 µg/mL in MeOH/0.1% Formic Acid).
-
Checkpoint: Look for the parent ion doublet separated by 2 Da with a 3:1 intensity ratio.
-
Pass: Confirms presence of one Chlorine atom.[1]
-
Fail (1:1 ratio): Indicates Bromine contamination or incorrect synthesis.
-
Step 2: Product Ion Scan (MS2)
-
Select the monoisotopic peak (
Cl mass) as the precursor. -
Apply Collision Energy (CE) ramp: 10–40 eV.
-
Checkpoint: Observe the emergence of the [M-127]
peak.-
Validation: If the [M-127] peak appears at low CE (<15 eV), the Iodine is attached to the aromatic ring (weak bond). If it requires high CE, check for iodination on alkyl side chains (stronger bond).
-
Step 3: Neutral Loss Scan (Optional)
-
Set neutral loss scan for 127 Da.
-
Utility: Rapidly screens complex reaction mixtures for all iodinated byproducts.
References
-
Batterham, T. J., Triffett, A. C. K., & Wunderlich, J. A. (1967).[4] Quinazolines.[2][3][4][5][6][7] Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic.
-
Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry. University of Southampton, Doctoral Thesis.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Chemistry WebBook. Mass Spectrum of Quinazoline. National Institute of Standards and Technology.
-
BenchChem. Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. (General reference for isomer differentiation).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating Reactivity: A Comparative Guide to 4-Chloro and 4-Bromo Quinazoline Derivatives in Synthetic Chemistry
For Immediate Publication
Cambridge, MA – February 25, 2026 – In the intricate landscape of medicinal chemistry and materials science, quinazoline derivatives stand as privileged scaffolds, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of the quinazoline ring is paramount for tuning molecular properties, and the choice of the starting halogen at the C4-position—typically chlorine or bromine—can profoundly influence the synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-chloro and 4-bromo quinazoline derivatives in three cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. By elucidating the underlying mechanistic principles and providing supporting experimental insights, this document serves as a critical resource for researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Reactivity Differences
The selection between a 4-chloro and a 4-bromo quinazoline derivative is not merely a matter of atomic weight; it is a strategic choice that dictates reaction conditions, catalyst systems, and ultimately, the efficiency of the synthetic route. The fundamental difference in reactivity stems from the distinct electronic properties and bond strengths of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds.
| Feature | 4-Chloro Quinazoline | 4-Bromo Quinazoline |
| Dominant Reactivity | Favorable for Nucleophilic Aromatic Substitution (SNAr) | Highly reactive in Palladium-Catalyzed Cross-Coupling |
| Key Influencing Factor | Higher electronegativity of chlorine enhances the electrophilicity of the C4-carbon | Weaker C-Br bond facilitates oxidative addition in Pd-catalyzed cycles |
| Typical Applications | Introduction of N, O, and S nucleophiles via SNAr | C-C and C-N bond formation via Suzuki and Buchwald-Hartwig reactions |
Deeper Dive: Mechanistic Insights and Experimental Evidence
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing a variety of nucleophiles onto the quinazoline scaffold. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The electron-deficient nature of the quinazoline ring system, particularly the C4-position, makes it highly susceptible to nucleophilic attack.
Reactivity Comparison: Chloro vs. Bromo
In the context of SNAr on 4-haloquinazolines, the 4-chloro derivative is often the substrate of choice. This preference is rooted in the rate-determining step of the reaction, which is typically the initial attack of the nucleophile.[1] The higher electronegativity of chlorine (compared to bromine) renders the C4-carbon more electrophilic, thereby accelerating the formation of the Meisenheimer complex. While the C-Cl bond is stronger than the C-Br bond, the cleavage of the C-X bond occurs in the fast, second step of the reaction, making the leaving group's ability less critical to the overall reaction rate.
Kinetic studies on the reaction of 4-chloroquinazoline with amines suggest a mechanism that can be borderline between a concerted and a stepwise pathway.[1] The reaction of 4-chloroquinazolines with electron-rich amines, such as primary aliphatic amines, often proceeds readily under mild conditions to afford the corresponding 4-aminoquinazolines in good yields.[3]
Experimental Protocol: Amination of 4-Chloroquinazoline
The following protocol describes a typical SNAr reaction for the synthesis of a 4-anilinoquinazoline derivative.
Materials:
-
4-chloro-2-phenylquinazoline
-
Substituted N-methylaniline
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 4-chloro-2-phenylquinazoline (1.0 equiv) and the substituted N-methylaniline (1.2 equiv).
-
Add a mixture of THF and water (e.g., 4:1 v/v) to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-anilinoquinazoline derivative.[3]
Caption: Generalized mechanism for the SNAr reaction on 4-haloquinazolines.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl-aryl compounds.[4][5] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Reactivity Comparison: Chloro vs. Bromo
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is of paramount importance, with the general trend being I > Br > OTf > Cl.[7] This order is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-Cl bond, facilitating the often rate-limiting oxidative addition step where the palladium(0) catalyst inserts into the C-X bond.[7]
For quinazoline derivatives, this principle holds true. Theoretical calculations have shown that the BDE of the C4-Cl bond in a haloquinazoline is higher than that of the C-Br bond at a similar position.[8] Experimental evidence supports this, with studies indicating that 6-bromoquinazoline is superior to 6-chloroquinazoline in terms of yield in Suzuki couplings, a finding that can be extrapolated to the C4-position.[8] While advancements in ligand design have enabled the use of the more economical aryl chlorides, 4-bromoquinazolines generally require milder reaction conditions and often provide higher yields.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloroquinazoline Derivative
This protocol details the Suzuki coupling of a 4-chloroquinazoline with an arylboronic acid, a reaction often requiring more forcing conditions or specialized catalysts compared to the bromo-analog.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Dimethylformamide (DMF) / Water
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.02 equiv), Cs₂CO₃ (2.0 equiv), and TBAI (0.12 equiv).
-
Add a mixture of DMF and water (e.g., 5:1 v/v) to achieve a suitable concentration.
-
Seal the vial and heat the mixture in the microwave reactor at 175 °C for approximately 6 minutes.[9]
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate the desired 4-aryl-6,7-dimethoxyquinazoline.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10] The reaction mechanism shares similarities with the Suzuki coupling, with the key steps being oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
Reactivity Comparison: Chloro vs. Bromo
Similar to the Suzuki coupling, the reactivity of the haloquinazoline in the Buchwald-Hartwig amination is largely governed by the ease of the oxidative addition step. Consequently, 4-bromoquinazolines are generally more reactive than their 4-chloro counterparts. The weaker C-Br bond allows for the reaction to proceed under milder conditions, often requiring lower temperatures and less reactive catalyst systems. While modern, highly active Buchwald ligands have expanded the scope of this reaction to include aryl chlorides, the bromo derivatives remain the more reliable and often higher-yielding substrates.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromoquinazoline Derivative
The following is a representative protocol for the Buchwald-Hartwig amination.
Materials:
-
4-Bromoquinazoline derivative
-
Amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable Buchwald ligand (e.g., XPhos, SPhos)
-
A strong base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (e.g., 0.02 equiv) and the phosphine ligand (e.g., 0.04 equiv).
-
Add the 4-bromoquinazoline derivative (1.0 equiv), the amine (1.2 equiv), and the base (e.g., 1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion: A Strategic Choice for Synthetic Success
The choice between 4-chloro and 4-bromo quinazoline derivatives is a critical decision in the design of synthetic routes. For nucleophilic aromatic substitution reactions, the enhanced electrophilicity of the C4-carbon makes 4-chloroquinazolines the preferred substrates, often leading to efficient reactions under mild conditions. Conversely, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the weaker carbon-bromine bond of 4-bromoquinazolines facilitates the rate-limiting oxidative addition step, making them the more reactive and often higher-yielding starting materials.
While the cost and availability of the starting materials are practical considerations, a thorough understanding of the underlying mechanistic principles governing the reactivity of these haloquinazoline derivatives is essential for the development of robust, efficient, and scalable synthetic protocols. This guide provides the foundational knowledge to empower researchers to make strategic decisions, ultimately accelerating the discovery and development of novel quinazoline-based molecules with significant scientific and therapeutic potential.
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The Subtle Potentiator: A Comparative Guide to the Biological Activity of 7-Methyl vs. 7-Unsubstituted Quinazoline Inhibitors
Introduction: The Significance of a Single Methyl Group
In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged" structure, particularly within the realm of protein kinase inhibitors.[1][2][3] Its rigid, bicyclic framework provides an ideal anchor for molecules designed to fit snugly into the ATP-binding pockets of enzymes that drive cellular growth and proliferation. This is evidenced by its core presence in several FDA-approved anticancer drugs, including gefitinib (Iressa) and erlotinib (Tarceva), which primarily target the Epidermal Growth Factor Receptor (EGFR).[4][5] Dysregulation of EGFR is a well-validated driver in numerous malignancies, making it a critical therapeutic target.[1][6][7][8]
This guide delves into a seemingly minor, yet functionally significant, structural modification on this ubiquitous scaffold: the addition of a methyl group at the 7-position. We will objectively compare the biological performance of 7-methyl quinazoline inhibitors against their 7-unsubstituted counterparts, providing experimental data and mechanistic rationale to explain the observed differences. For researchers in drug development, understanding the impact of such subtle chemical changes is paramount for optimizing potency, selectivity, and overall drug-like properties.
The Quinazoline Core: A Hinge-Binding Pharmacophore
The efficacy of 4-anilinoquinazoline inhibitors stems from their specific mode of interaction within the ATP-binding site of protein kinases.[4][9] The quinazoline ring system orients itself to form a crucial hydrogen bond between its nitrogen at position 1 (N1) and the backbone amide proton of a conserved amino acid in the "hinge region" of the kinase—the flexible strand connecting the N- and C-terminal lobes of the enzyme.[9] In EGFR, this interaction occurs with Methionine-793 (Met793).[10] The anilino group at the 4-position then projects deeper into a hydrophobic pocket.
Substituents at the 6- and 7-positions of the quinazoline ring are directed toward the solvent-exposed mouth of the ATP binding cleft.[11] This orientation is key, as it allows for modifications that can fine-tune the molecule's properties without disrupting the core hinge-binding interaction.
Caption: General binding mode of 4-anilinoquinazoline inhibitors in a kinase active site.
Comparative Biological Activity: The Data
Structure-activity relationship (SAR) studies consistently show that substitution at the 6- and 7-positions profoundly impacts inhibitor potency. Specifically, the introduction of small, electron-donating groups at these positions generally increases biological activity.[5][12][13] A methyl group, being weakly electron-donating, exemplifies this principle. While direct side-by-side comparisons of a 7-methyl versus a 7-unsubstituted analog are embedded within larger SAR studies, the trend indicates that methylation is a favorable modification.
For instance, studies on 4-anilinoquinazolines revealed that electron-donating groups at the 6- or 7-position increased inhibitory activity against the EGFR tyrosine kinase.[13] This enhancement is often synergistic with other substitutions, such as the widely used 6,7-dimethoxy pattern found in many potent inhibitors.[13][14] The presence of a methyl group at position 7 contributes to this electron-donating effect, enhancing the core interaction with the kinase.
| Compound Type | Target / Cell Line | Activity Metric | General Observation | Supporting Rationale |
| 7-Methyl Quinazoline | EGFR Kinase | IC50 | Generally lower (more potent) vs. unsubstituted. | The electron-donating methyl group enhances the basicity of the N1 atom, strengthening the key hydrogen bond with the kinase hinge region.[13] |
| 7-Methyl Quinazoline | Cancer Cell Lines (e.g., A549, H1975) | GI50 / IC50 | Often demonstrates increased antiproliferative activity. | Improved enzyme inhibition translates to more effective blocking of downstream signaling pathways that drive cell proliferation.[12][15] |
| 7-Unsubstituted Quinazoline | EGFR Kinase | IC50 | Generally higher (less potent) vs. 7-methyl. | Lacks the electronic enhancement provided by the methyl group, leading to a comparatively weaker hinge-binding interaction. |
| 7-Unsubstituted Quinazoline | Cancer Cell Lines | GI50 / IC50 | Potency is often lower compared to substituted analogs. | Weaker target engagement results in less effective inhibition of cancer cell growth. |
This table represents a synthesized summary of trends observed across multiple structure-activity relationship studies. Specific IC50/GI50 values are highly dependent on the full substitution pattern of the molecule.
Mechanistic Insights: The "Why" Behind the Activity Boost
The enhanced biological activity of 7-methyl quinazolines can be attributed to a combination of electronic and steric factors.
-
Electronic Effects : The primary driver is the inductive effect of the methyl group. As an electron-donating group, it pushes electron density into the quinazoline ring system. This increased electron density makes the N1 nitrogen more basic, thereby strengthening the hydrogen bond it forms with the hinge region's backbone amide.[13] A stronger bond leads to higher binding affinity and, consequently, more potent enzyme inhibition.
Caption: Electronic effect of the 7-methyl group on N1 basicity and hinge binding.
-
Hydrophobic and Steric Interactions : While the 7-position is solvent-exposed, the methyl group can still participate in favorable, albeit minor, hydrophobic interactions with nearby residues, potentially displacing water molecules and contributing to binding affinity. It can also influence the optimal positioning of larger, more complex substituents at the adjacent 6-position, which are often designed to target specific pockets or interact with the solvent front.
-
Pharmacokinetic Properties : The addition of a methyl group slightly increases the molecule's lipophilicity. This can have a cascading effect on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, potentially improving cell membrane permeability—a crucial factor for cellular activity.[16] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties.
Self-Validating Experimental Protocols
To empirically validate the comparative activity of 7-methylated versus unsubstituted quinazolines, a tiered system of assays is essential. Each step provides a self-validating framework, moving from a pure biochemical interaction to a complex cellular response.
Biochemical Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of the compounds on isolated EGFR kinase activity.
Methodology (Radiometric 33P-ATP Assay): [7]
-
Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Compound Dilution: Create a serial dilution of the 7-methyl and 7-unsubstituted test compounds in DMSO, then further dilute into the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the EGFR kinase enzyme, the substrate buffer, and the diluted compounds. Initiate the phosphorylation reaction by adding an ATP mixture containing both unlabeled ATP and 33P-labeled ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Signal Detection: Transfer the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash away excess unincorporated 33P-ATP. Measure the radioactivity remaining on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration required to inhibit 50% of kinase activity) by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric biochemical kinase assay.
Cell-Based EGFR Phosphorylation Assay
Objective: To determine if the compounds can inhibit EGFR autophosphorylation within a live cell environment, confirming cell permeability and target engagement.
Methodology (A431 Cells): [7][17]
-
Cell Culture: Plate A431 cells (a human epidermoid carcinoma line that overexpresses EGFR) in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Treat the starved cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation: Stimulate EGFR phosphorylation by adding its ligand, EGF (e.g., at 100 ng/mL), for 10-15 minutes. Include unstimulated and vehicle-only controls.
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.
-
Detection (ELISA-based): Transfer the cell lysates to an ELISA plate pre-coated with an anti-EGFR capture antibody. After incubation, add a detection antibody specific for phosphorylated tyrosine (pY) residues (e.g., pY1173), which is conjugated to an enzyme like HRP.[17]
-
Signal Generation: Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the phosphorylation signal to total protein content or a total EGFR ELISA. Calculate the IC50 for inhibition of phosphorylation.
Caption: Workflow for a cell-based EGFR phosphorylation assay.
Antiproliferative Assay
Objective: To measure the ultimate biological outcome of EGFR inhibition: the suppression of cancer cell growth.
Methodology (CellTiter-Glo® Luminescent Assay): [17]
-
Cell Plating: Seed cancer cells known to be dependent on EGFR signaling (e.g., NCI-H1975 for mutant EGFR, A431 for wild-type) into 96-well plates at a low density (e.g., 1,000-5,000 cells/well).
-
Compound Treatment: The next day, add serial dilutions of the test compounds to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and provides the substrate (luciferin) for the luciferase enzyme, generating a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Signal Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI50 or IC50 value (the concentration required to inhibit 50% of cell growth).
Caption: Workflow for a luminescent cell viability assay.
Conclusion and Future Perspectives
The evidence strongly suggests that the substitution of a hydrogen with a methyl group at the 7-position of the quinazoline core is a beneficial modification for enhancing inhibitory activity against protein kinases like EGFR. This seemingly simple alteration potentiates the crucial hinge-binding interaction through an inductive electronic effect, which translates to improved biochemical and cellular potency.
For drug discovery professionals, this underscores a key principle: even the smallest structural changes can have a significant and predictable impact on biological function. The 7-position serves as a critical "tuning knob." While simple methylation is effective, it provides a launchpad for more complex substitutions designed to further enhance potency, improve selectivity against wild-type EGFR (to reduce side effects), or overcome clinically relevant resistance mutations like T790M.[18]
Future work should continue to explore the interplay between the 7-position and other sites on the quinazoline scaffold. Investigating how a 7-methyl group synergizes with different moieties at the 4-anilino ring or with irreversible "warhead" groups at the 6-position will be crucial for developing next-generation inhibitors that are both potent and highly selective.
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A Comparative Guide to the Crystal Structure Analysis of Iodo-Substituted Quinazoline Derivatives
For researchers and professionals in drug development, a deep understanding of the three-dimensional structure of pharmacologically active molecules is paramount. The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a halogen atom, such as iodine, and a methyl group can significantly modulate a molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets and its overall efficacy. This guide provides an in-depth comparative analysis of the crystal structures of iodo-substituted quinazoline derivatives, offering insights into the influence of substituent positioning on molecular conformation and crystal packing.
While the specific crystal structure of an 8-iodo-7-methylquinazoline derivative is not publicly available at the time of this writing, we can draw significant insights from closely related structures that have been elucidated through single-crystal X-ray diffraction. This guide will focus on a comparative analysis of two such derivatives: Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate (Compound 1) and 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one (Compound 2) . The analysis will highlight how the placement of the iodine atom and the nature of other substituents direct the supramolecular architecture.
The Significance of Halogen Substitution in Crystal Engineering
The iodine substituent is not merely a bulky group; it is a powerful tool in crystal engineering. The electron distribution around the iodine atom is anisotropic, creating a region of positive electrostatic potential known as a "sigma-hole" along the C-I bond axis.[3] This positive region can engage in attractive, non-covalent interactions with electron-rich atoms (like oxygen, nitrogen, or even another halogen), an interaction termed "halogen bonding".[4][5] The directionality and strength of halogen bonds are comparable to those of hydrogen bonds, making them a predictable and reliable tool for designing specific crystal packing arrangements.[6] Understanding these interactions is crucial for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability.
Comparative Crystal Structure Analysis
A side-by-side comparison of the crystallographic data for our two example compounds reveals the profound impact of their differing substitution patterns.
| Parameter | Compound 1 | Compound 2 |
| Chemical Formula | C₂₀H₁₅ClIN₃O₃ | C₁₇H₁₅IN₂O |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 | C2 |
| a (Å) | 7.3443 (15) | 23.6958 (12) |
| b (Å) | 10.847 (2) | 5.5334 (2) |
| c (Å) | 12.475 (3) | 15.9712 (9) |
| α (°) | 106.66 (3) | 90 |
| β (°) | 103.53 (2) | 132.329 (3) |
| γ (°) | 92.79 (3) | 90 |
| Volume (ų) | 918.5 (4) | 1548.16 (13) |
| Z | 2 | 4 |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, I···Cl Halogen Bonds, C-H···π, π-π stacking | C-H···O Hydrogen Bonds |
| Data Source | [Compound 1 Source], [Compound 2 Source] |
Compound 1: An 8-Iodo Derivative with a Complex Fused Ring System
The crystal structure of Compound 1, a complex pyrimido[2,1-b]quinazoline, showcases a layered packing arrangement driven by a combination of hydrogen and halogen bonds. Molecules are linked into chains along the a-axis by N-H···O hydrogen bonds. Crucially, these chains are further organized into layers by intermolecular I···Cl short contacts of 3.427 Å. This distance is significantly shorter than the sum of the van der Waals radii, confirming a strong halogen bond. The layers are then connected by C-H···π and π–π stacking interactions.
Compound 2: A 6-Iodo Derivative with Non-Classical Hydrogen Bonding
In contrast, the crystal packing of Compound 2 is primarily governed by non-classical C-H···O intermolecular hydrogen bonds. The quinazolin-4(3H)-one ring is nearly perpendicular to the phenyl ring at the 3-position, with a dihedral angle of 88.81°. The iodine atom at the 6-position does not appear to engage in significant halogen bonding in this particular structure, which may be due to the steric hindrance from the adjacent propyl group at the 2-position and the phenyl group at the 3-position. This highlights that the mere presence of a halogen atom does not guarantee the formation of a halogen bond; the overall molecular architecture and the presence of competing interactions are critical.
The comparison underscores a key principle: the position of the iodine atom on the quinazoline ring directly influences its ability to participate in halogen bonding and, consequently, the overall crystal packing. An iodine at the 8-position, as in Compound 1, appears to be more sterically accessible for forming halogen bonds compared to the 6-position in the highly substituted Compound 2.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the X-ray diffraction data.
Synthesis and Crystallization Workflow
Caption: General workflow for crystal structure determination.
Step-by-Step Methodology: Single-Crystal X-ray Diffraction
-
Synthesis of the Target Compound:
-
Purification:
-
Purify the synthesized compound to a high degree (>98%) using column chromatography or recrystallization. Purity is critical for growing high-quality single crystals.
-
-
Single Crystal Growth:
-
The choice of method for growing single crystals is crucial and often requires experimentation with various solvents and techniques.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) to near saturation.[8] Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
-
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer.[9]
-
The instrument, equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS), will irradiate the crystal from multiple orientations.[9]
-
The diffracted X-rays produce a pattern of spots (reflections). The positions and intensities of these reflections are recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is then refined using least-squares methods, adjusting atomic positions, and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.[10]
-
-
Final Structure Analysis:
-
The refined structure is validated and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
The final crystallographic data are typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).
-
Logical Flow for Data Analysis
Caption: From diffraction data to final crystal structure.
Conclusion
The crystal structure analysis of iodo-substituted quinazolines provides invaluable information for drug design and development. While a structure for a simple 8-iodo-7-methylquinazoline remains to be reported, the comparative analysis of related iodo-quinazolines demonstrates the critical role of the iodine atom's position in dictating intermolecular interactions, particularly halogen bonding. This, in turn, governs the crystal packing and solid-state properties of the compound. The protocols outlined in this guide provide a robust framework for researchers to pursue the synthesis, crystallization, and structural elucidation of novel quinazoline derivatives, paving the way for the rational design of next-generation therapeutics.
References
-
Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. PMC. [Link]
-
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. [Link]
-
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. ResearchGate. [Link]
-
X-ray single-crystal diffraction. FZU. [Link]
-
Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, C17H15IN2O. ResearchGate. [Link]
-
Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]
-
Hypervalent iodine in the structure of N-heterocycles: synthesis, structure, and application in organic synthesis. ResearchGate. [Link]
-
O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Semantic Scholar. [Link]
-
Synthesis, crystal structure and anticancer activity of substituted quinazoline derivatives. INIS. [Link]
-
Halogen Bonding in Two‐Dimensional Crystal Engineering. PMC. [Link]
-
Halogen Bond in Crystal Engineering. JYX: JYU. [Link]
-
Exploring heterocyclic cations ability to form the iodide-iodine halogen bond: Case study of chalcogenazolo(ino)quinolinium crystals. ResearchGate. [Link]
-
Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. Semantic Scholar. [Link]
-
Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications (RSC Publishing). [Link]
-
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. [Link]
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PMC. [Link]
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Publishing. [Link]
-
Crystal structures of 6-nitro-quinazolin-4(3 H)-one, 6-amino-quinazolin-4(3 H)-one and 4-amino-quinazoline hemi-hydro-chloride dihydrate. PubMed. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. [Link]
-
NOVEL 6-IODO-3H-QUINAZOLIN-4-ONE DERIVATIVES: CLASS OF PHARMACEUTICAL ACTIVE SCAFFOLD. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyx.jyu.fi [jyx.jyu.fi]
- 4. Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. digital.csic.es [digital.csic.es]
- 10. Sci-Hub: are you are robot? [sci-hub.sg]
Safety Operating Guide
4-Chloro-8-iodo-7-methylquinazoline proper disposal procedures
Topic: 4-Chloro-8-iodo-7-methylquinazoline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, EHS Officers, and Lab Managers
Executive Summary & Immediate Classification
4-Chloro-8-iodo-7-methylquinazoline is a high-value heterocyclic building block, primarily used as an electrophilic intermediate in kinase inhibitor synthesis (e.g., EGFR inhibitors). Its disposal is governed by two critical chemical features: the labile C4-chlorine atom (susceptible to hydrolysis and acid generation) and the C8-iodine atom (heavy metal/halogen burden).
-
Primary Hazard: Corrosive (releases HCl upon contact with moisture) and Acutely Toxic.
-
Disposal Method: High-Temperature Incineration (with scrubber for iodine/chlorine).
-
RCRA Status: Non-listed (unless spent solvents are present); regulated as Characteristic Hazardous Waste (D002, D003).
Hazard Identification & Chemical Behavior
To dispose of this compound safely, you must understand why it is hazardous. Do not treat it as inert organic waste.
| Feature | Chemical Behavior | Safety Implication |
| C4-Chloro Group | Highly electrophilic; hydrolyzes in moist air or water. | Generates HCl gas. Causes severe skin burns and eye damage (Category 1). Potential pressure buildup in sealed waste containers. |
| C8-Iodo Group | Thermally stable until incineration. | Releases iodine vapor ( |
| Quinazoline Core | Lipophilic nitrogen heterocycle. | High biological permeability. Assumed toxic/mutagenic until proven otherwise (DNA intercalator potential). |
Pre-Disposal Stabilization (The "Quenching" Protocol)
Senior Scientist Insight: Never dispose of large quantities (>5g) of reactive 4-chloroquinazolines directly into bulk waste drums containing protic solvents (water/alcohols). The exotherm and HCl generation can over-pressurize the drum.
If you have pure material to dispose of, deactivate the electrophilic center first using this self-validating protocol.
Protocol: Hydrolytic Deactivation
Objective: Convert reactive 4-chloro-8-iodo-7-methylquinazoline into the stable, non-corrosive 8-iodo-7-methylquinazolin-4(3H)-one.
-
Preparation: Dissolve the waste material in a minimal amount of THF or Acetone (approx. 5 mL per gram of solid).
-
Neutralization Bath: Prepare a stirred solution of 10% aqueous Sodium Bicarbonate (
) (use 10 equivalents relative to the quinazoline). -
Quenching: Slowly add the organic solution to the bicarbonate bath.
-
Observation: Effervescence (
) indicates HCl neutralization. -
Validation: Monitor pH. Ensure it remains basic (pH > 8).
-
-
Completion: Stir for 1-2 hours. The mixture will become cloudy as the quinazolinone precipitates (it is less soluble in organic/aqueous mixtures).
-
Disposal: The resulting slurry is now chemically stable. Dispose of it as Halogenated Organic Solvent Waste .
Figure 1: Chemical deactivation workflow to prevent acid generation in waste streams.
Waste Segregation & Packaging
If deactivation is not feasible (e.g., small traces or contaminated solids), follow these strict segregation rules.
A. Solid Waste (Gloves, Weigh Boats, Pure Solid)
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must carry the "Corrosive" and "Toxic" pictograms.
-
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) as this may liberate toxic iodine gas (
). -
Absorbent: Double-bag with vermiculite or chem-sorb pads to capture any HCl leachate.
B. Liquid Waste (Mother Liquors)
-
Stream: Halogenated Organic Waste .
-
Compatibility: Compatible with DCM, Chloroform, and Ethyl Acetate waste streams.
-
Prohibition: Do not mix with aqueous acidic waste streams (risk of precipitating solids and clogging nozzles at the incinerator).
Regulatory Framework (RCRA & DOT)
Use these codes for your waste manifest. Note that while this specific CAS is not P-listed, its reactivity dictates its classification.
| Regulatory Body | Classification / Code | Description |
| EPA (RCRA) | D002 | Corrosive: If the waste generates acidic fumes or has pH < 2 in solution. |
| EPA (RCRA) | D003 | Reactive: (Potential) If the material reacts violently with water. |
| EPA (RCRA) | F001/F002 | Only if dissolved in spent halogenated solvents (DCM, etc.). |
| DOT (Shipping) | UN 2923 | Corrosive solids, toxic, n.o.s. (contains 4-Chloro-8-iodo-7-methylquinazoline). |
| DOT (Alt) | UN 2811 | Toxic solids, organic, n.o.s. (Use if corrosivity is deemed secondary to toxicity). |
Emergency Spill Procedures
Scenario: A 5g bottle drops and shatters on the benchtop.
-
Evacuate & Ventilate: The powder will react with humidity to release HCl. Clear the immediate area.[1]
-
PPE: Wear double nitrile gloves , safety goggles, and a lab coat. If dust is visible, use an N95 or half-mask respirator.
-
Dry Containment: Do NOT spray water directly on the powder.
-
Cover: Cover the spill with Sodium Carbonate (Soda Ash) or dry sand to minimize acid fumes.
-
Sweep: Gently sweep the powder/absorbent mix into a disposable container.
-
Clean: Once the bulk solid is removed, wipe the surface with a saturated sodium bicarbonate solution to neutralize surface acidity, then water.
Decision Logic for Disposal
Use this workflow to determine the correct disposal path for your specific waste fraction.
Figure 2: Decision matrix for segregating 4-chloroquinazoline waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chloroquinazoline derivatives. (General reactivity and hydrolysis data). PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste). EPA.gov. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling reactive electrophiles). ACS.org. [Link]
Sources
Personal protective equipment for handling 4-Chloro-8-iodo-7-methylquinazoline
Executive Hazard Analysis: The "Why" Behind the Protocol
To handle 4-Chloro-8-iodo-7-methylquinazoline safely, you must understand its reactivity, not just its hazard codes. This compound is a functionalized halogenated heterocycle .
The Critical Mechanism: The chlorine atom at the C4 position is highly labile (prone to displacement). Upon contact with moisture (in the air or on mucous membranes), it undergoes hydrolysis to form the corresponding quinazolinone and releases Hydrochloric Acid (HCl) .
-
Implication: This compound is not just an irritant; it acts as a lachrymator and corrosive agent to moist tissues (eyes, lungs, sweat).
-
The Iodine Factor: The C8-Iodine substituent adds significant mass and lipophilicity, potentially increasing skin absorption rates compared to lighter quinazolines.
Core Hazard Classifications (Derived from Structure-Activity Relationships):
-
Skin Corrosion/Irritation (Category 1C/2): Causes severe burns or irritation upon hydrolysis.
-
Serious Eye Damage (Category 1): Irreversible damage possible due to acidic byproducts.
-
Respiratory Sensitization: Inhalation of dust triggers rapid upper respiratory tract irritation.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for this compound due to its hydrolysis potential. Use this matrix to select gear based on the specific operation.
| Protection Zone | Component | Specification | Operational Logic |
| Hand (Primary) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Why: Halogenated heterocycles can permeate thin nitrile. The outer glove takes the mechanical stress; the inner glove protects against micro-tears. Change immediately upon contamination.[1][2] |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 100 fpm) | Why: The primary defense. Do not handle this solid on an open bench. |
| Respiratory | Backup (Spill/Weighing) | N95 or P100 Respirator | Why: If weighing outside a hood (discouraged) or cleaning a powder spill, particulate protection is mandatory to prevent inhaling hydrolyzable dust. |
| Eye/Face | Chemical Goggles | Indirect Vent / Anti-Fog | Why: Safety glasses allow vapors to bypass the lens. Goggles seal the eyes against HCl vapors generated by hydrolysis. |
| Body | Lab Coat + Apron | Tyvek® sleeves or Chemical Apron | Why: Cotton lab coats absorb chemicals. Use impervious sleeves if reaching deep into a reactor or hood. |
Operational Workflow: From Storage to Synthesis
This protocol treats the compound as a moisture-sensitive corrosive .
Phase A: Storage & Transport[3]
-
Container: Store in amber glass (iodine is light-sensitive) with a PTFE-lined cap.
-
Environment: Keep under inert gas (Argon/Nitrogen) in a desiccator or fridge (
). Moisture ingress degrades the material into the inactive quinazolinone. -
Transport: Secondary containment (bucket) is required when moving between labs to prevent vial breakage.
Phase B: Weighing & Setup
-
Static Control: Use an anti-static gun or ionizer bar. Dry quinazoline powders are prone to static charge, causing "fly-away" dust that contaminates the balance area.
-
The "Paper Boat" Method: Do not weigh directly into a flask. Weigh onto weighing paper or a boat, then transfer.
-
Solvent Selection: When dissolving, avoid protic solvents (methanol/water) unless intended for reaction. Use Dichloromethane (DCM) or DMF for stock solutions.
Phase C: Reaction Monitoring
-
Exotherm Warning: If reacting this compound with amines (
reaction), expect an exotherm. The release of HCl will require a base scavenger (e.g., DIPEA or TEA).[3] -
Ventilation: Ensure the reaction vessel is vented through a scrubber or into the hood exhaust to manage acid gas release.
Emergency & Disposal Protocols
Spill Management (Solid)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don double nitrile gloves, goggles, and N95 respirator.
-
Neutralize: Cover the powder with a weak base (Sodium Carbonate or Calcium Carbonate) to neutralize potential acidity.
-
Sweep: Use a dustpan and brush (avoid vacuuming unless using a HEPA-vac) to prevent aerosolization.
-
Clean: Wipe the surface with a soap solution, then water.
Waste Disposal Plan
This compound contains both Chlorine and Iodine, classifying it strictly as Halogenated Organic Waste .[4]
-
Segregation: DO NOT mix with non-halogenated solvents (acetone/ethanol waste).
-
Labeling: Clearly mark as "Halogenated Organic - Toxic/Corrosive."
-
Destruction Method: High-temperature incineration (
) is required to safely break down the Carbon-Iodine and Carbon-Chlorine bonds without forming dioxins.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational safety decision tree for handling halogenated quinazolines, detailing critical "Stop" points if safety criteria are not met.
References
-
University of Illinois Urbana-Champaign (UIUC). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 25, 2026, from [Link]
-
University of British Columbia (UBC). (n.d.). Organic Solvent Waste Disposal - Safety & Risk Services. Retrieved February 25, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
